molecular formula C12H21NO3 B153516 Tert-butyl methyl(4-oxocyclohexyl)carbamate CAS No. 400899-84-5

Tert-butyl methyl(4-oxocyclohexyl)carbamate

Cat. No.: B153516
CAS No.: 400899-84-5
M. Wt: 227.3 g/mol
InChI Key: JAMGILZSPQRPBH-UHFFFAOYSA-N
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Description

Tert-butyl methyl(4-oxocyclohexyl)carbamate ( 400899-84-5) is a chemical building block of high value in synthetic and medicinal chemistry. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, is characterized as a yellow powder with a minimum purity of 97% . It functions as a protected amine synthon, specifically as a tert-butoxycarbonyl (Boc)-protected N-methyl-4-aminocyclohexanone. This structure makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research where it can be used to introduce the 4-(N-Methylamino)cyclohexyl moiety . The Boc protecting group is stable under a range of conditions but can be readily removed under mild acidic conditions to generate the secondary amine, allowing for further functionalization. Researchers utilize this compound in various transformations; the ketone group on the cyclohexane ring is a key handle for nucleophilic additions or can be used in reduction reactions to create stereocenters. It is essential for synthesizing materials and intermediates in drug discovery efforts . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Proper storage conditions include keeping the container sealed in a cool, dry place .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGILZSPQRPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647484
Record name tert-Butyl methyl(4-oxocyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400899-84-5
Record name 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400899-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl(4-oxocyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl methyl(4-oxocyclohexyl)carbamate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

This compound is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 809273-70-9[1][2][3][4][5]
Molecular Formula C₁₂H₂₁NO₃[1][2]
Molecular Weight 227.30 g/mol [1][2]
Monoisotopic Mass 227.15215 Da[6][7]

Table 2: Predicted and Experimental Physical Properties

PropertyThis compound (Predicted)Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog)
Boiling Point 351.5±15.0 °C335.9±31.0 °C[8]
Density 1.038±0.06 g/cm³1.06±0.1 g/cm³[8]
Melting Point Not available114-118 °C[8]
pKa 12.46±0.4612.19±0.20[8]
XlogP 1.31.2[6]

Synthesis and Purification

  • Boc Protection of the Secondary Amine: The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.

An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.

G cluster_0 Proposed Synthetic Pathway 4-(methylamino)cyclohexanol 4-(methylamino)cyclohexanol tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate 4-(methylamino)cyclohexanol->tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate Boc₂O, Base (e.g., TEA) This compound This compound tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate->this compound Oxidation (e.g., Swern, DMP)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.

Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol

This protocol is based on standard procedures for the Boc protection of secondary amines.[1][9][10]

  • Materials:

    • 4-(methylamino)cyclohexanol

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)

    • Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(methylamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base to the solution and stir for 5-10 minutes at room temperature.[9]

    • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[9]

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.[8]

  • Materials:

    • tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

    • Oxalyl chloride (1.2 equivalents)

    • Dimethyl sulfoxide (DMSO) (2.4 equivalents)

    • Triethylamine (TEA) (5.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

    • After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring.
¹³C NMR - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon.
FT-IR - A strong absorption band around 1705-1725 cm⁻¹ for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm⁻¹.- C-O stretching vibrations in the range of 1150-1250 cm⁻¹.
Mass Spec. - Predicted [M+H]⁺ at m/z 228.15943.- Predicted [M+Na]⁺ at m/z 250.14137.[6][7]

Applications in Drug Development

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][2][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.

G cluster_0 General PROTAC Structure Target_Protein_Ligand Target Protein Ligand (Warhead) Linker Linker (e.g., derived from This compound) Target_Protein_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

The ketone functionality of this compound can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:

  • Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

Technical Guide: Tert-butyl (4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-oxocyclohexyl)carbamate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery.

Compound Identification

CAS Number: 179321-49-4[1][2][3][4][5][6][7][8]

IUPAC Name: tert-butyl N-(4-oxocyclohexyl)carbamate[3]

Synonyms: N-Boc-4-aminocyclohexanone, 4-(tert-Butoxycarbonylamino)cyclohexanone, (4-Oxocyclohexyl)carbamic acid tert-butyl ester[1][9][8]

Molecular Formula: C₁₁H₁₉NO₃[1][9][3]

Molecular Weight: 213.27 g/mol [1][9][3][8]

Chemical Structure:

Caption: Chemical structure of tert-butyl (4-oxocyclohexyl)carbamate.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl (4-oxocyclohexyl)carbamate is presented in the table below.

PropertyValue
Molecular Weight 213.27 g/mol [1][9][3][8]
Appearance White to almost white powder/crystal[1][6]
Melting Point 114-118 °C[1][9][8]
Boiling Point (Predicted) 335.9 ± 31.0 °C[1][9]
Density (Predicted) 1.06 ± 0.1 g/cm³[1][9]
Solubility Soluble in Methanol[1]
Storage Temperature 2-8°C[1][9][8]

Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of tert-butyl (4-oxocyclohexyl)carbamate from tert-butyl 4-hydroxycyclohexylcarbamate.

Materials:

  • tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (8.4 mL, 60.3 mmol)[1]

  • Water

  • Chloroform

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

  • Silica gel

Procedure:

  • Prepare a solution of oxalyl chloride in dichloromethane and cool to -60 °C.

  • Add a solution of DMSO in dichloromethane dropwise to the cooled oxalyl chloride solution and stir for 10 minutes.[1]

  • Add a solution of tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol) in dichloromethane (140 mL) dropwise over 35 minutes, maintaining the temperature at -60 °C.[1]

  • Stir the reaction mixture at -60 °C for an additional 40 minutes.[1]

  • Add triethylamine (8.4 mL, 60.3 mmol) at -60 °C and allow the reaction mixture to warm to room temperature.[1]

  • Upon reaction completion, add water and perform a liquid-liquid extraction with chloroform.[1]

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium chloride solution.[1]

  • Dry the organic layer with magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a chloroform/ethyl acetate eluent to yield tert-butyl 4-oxocyclohexylcarbamate.[1]

Expected Yield: Approximately 87% (2.23 g).[1]

Synthesis Workflow Diagram:

G start tert-butyl 4-hydroxycyclohexylcarbamate oxidation Oxidation (Swern Oxidation) start->oxidation 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Triethylamine workup Aqueous Workup & Extraction oxidation->workup purification Silica Gel Chromatography workup->purification product tert-butyl (4-oxocyclohexyl)carbamate purification->product

Caption: Synthesis workflow for tert-butyl (4-oxocyclohexyl)carbamate.

Spectroscopic Data

Analysis Type Data
¹H-NMR (DMSO-d₆) 1.06-1.20 (4H, m), 1.35 (9H, s), 1.69-1.76 (4H, m), 3.12-3.31 (2H, m), 4.48 (1H, s), 6.64 (1H, d, J = 7.5 Hz)[1]

Applications in Drug Discovery

Tert-butyl (4-oxocyclohexyl)carbamate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of both a ketone and a Boc-protected amine allows for diverse chemical transformations. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can undergo further reactions such as amidation, alkylation, or reductive amination. The ketone functionality can be targeted by nucleophiles or used in reductive amination reactions to introduce further diversity.

This compound is a precursor for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. Its rigid cyclohexyl scaffold is a common feature in many bioactive molecules.

Safety and Handling

Hazard Statements:

  • H400: Very toxic to aquatic life.[1][3][8]

Precautionary Statements:

  • P273: Avoid release to the environment.[1][3][8]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid formation of dust and aerosols.

Related Compounds

A related compound of interest is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate .

Molecular Formula: C₁₂H₂₁NO₃[10]

Molecular Weight: 227.30 g/mol

While structurally similar, with the addition of a methyl group on the carbamate nitrogen, there is a notable lack of publicly available experimental data, including synthesis protocols and spectroscopic information, for this N-methylated analog. Researchers interested in this specific derivative may need to develop synthetic and analytical methods.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for tert-butyl methyl(4-oxocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the reductive amination of 1,4-cyclohexanedione with methylamine to yield the key intermediate, 4-(methylamino)cyclohexan-1-one. This intermediate is subsequently protected with a tert-butyloxycarbonyl (Boc) group to afford the final product. This guide offers detailed experimental protocols, a summary of quantitative data, and workflow visualizations to aid in the successful synthesis of this compound.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of a secondary amine, 4-(methylamino)cyclohexan-1-one, via reductive amination. The subsequent step is the protection of this secondary amine with a Boc group using di-tert-butyl dicarbonate.

Overall Reaction Scheme:

Overall Synthesis Route cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Protection 1,4-Cyclohexanedione 1,4-Cyclohexanedione Intermediate 4-(Methylamino)cyclohexan-1-one 1,4-Cyclohexanedione->Intermediate Reductive Amination Methylamine Methylamine Methylamine->Intermediate Final_Product This compound Intermediate->Final_Product Boc Protection Boc2O Di-tert-butyl dicarbonate Boc2O->Final_Product

A schematic overview of the two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormTypical Yield (%)
4-(Methylamino)cyclohexan-1-oneC₇H₁₃NO127.18Oil or solid70-85
This compoundC₁₂H₂₁NO₃227.30Solid85-95

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)cyclohexan-1-one via Reductive Amination

This procedure details the formation of the key intermediate through the reductive amination of 1,4-cyclohexanedione with methylamine.

Materials:

  • 1,4-Cyclohexanedione

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(methylamino)cyclohexan-1-one.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reductive_Amination_Workflow A Dissolve 1,4-cyclohexanedione, methylamine HCl, and TEA in DCM B Stir at room temperature for 1-2 hours (Imine formation) A->B C Cool to 0 °C and add NaBH(OAc)₃ B->C D Stir at room temperature for 12-24 hours C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Wash with brine and dry over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I J Obtain 4-(methylamino)cyclohexan-1-one I->J

Workflow for the reductive amination of 1,4-cyclohexanedione.

Step 2: Synthesis of this compound via Boc Protection

This protocol describes the protection of the secondary amine intermediate with a tert-butyloxycarbonyl group.

Materials:

  • 4-(Methylamino)cyclohexan-1-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(methylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP to the solution and stir for 5-10 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of the same solvent.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Boc_Protection_Workflow A Dissolve 4-(methylamino)cyclohexan-1-one and base in THF/DCM B Add Boc₂O solution dropwise at room temperature A->B C Stir for 2-12 hours B->C D Remove solvent under reduced pressure C->D E Work-up: Dissolve in EtOAc, wash with NaHCO₃ and brine D->E F Dry over MgSO₄ and concentrate E->F G Purify by column chromatography/recrystallization F->G H Obtain this compound G->H

Workflow for the Boc protection of 4-(methylamino)cyclohexan-1-one.

Logical Relationships in Synthesis

The successful synthesis of the target compound relies on the logical progression of these two key chemical transformations. The reductive amination must precede the Boc protection to ensure the desired N-methyl and N-Boc functionalities are installed correctly.

Logical_Relationship Start Starting Materials (1,4-Cyclohexanedione, Methylamine) Step1 Reductive Amination Start->Step1 Intermediate Key Intermediate (4-(Methylamino)cyclohexan-1-one) Step1->Intermediate Step2 Boc Protection Intermediate->Step2 Final Final Product (this compound) Step2->Final

An In-depth Technical Guide to Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its application in the targeted degradation of proteins. Special emphasis is placed on its role as a linker in PROTACs designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a protein of significant interest in immunology and oncology. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate . It is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, which is attached to a 4-oxocyclohexyl ring. This structure provides a versatile scaffold for chemical modification, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamatePubChem
Molecular Formula C₁₂H₂₁NO₃PubChem
Molecular Weight 227.30 g/mol PubChem
CAS Number Not available-
Predicted XLogP3 1.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Table 2: Properties of the Precursor Compound: tert-butyl N-(4-oxocyclohexyl)carbamate

PropertyValueSource
CAS Number 179321-49-4PubChem[1]
Molecular Formula C₁₁H₁₉NO₃PubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
Appearance White to almost colorless solidCommercial Suppliers[2]
Melting Point 114-118 °CEchemi[3]
Boiling Point (Predicted) 335.9 ± 31.0 °CEchemi[3]

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Methylation A 4-Aminocyclohexanone C tert-butyl N-(4-oxocyclohexyl)carbamate A->C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-butyl N-(4-oxocyclohexyl)carbamate G tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate D->G Solvent (e.g., THF) E Sodium Hydride (NaH) E->G F Methyl Iodide (CH₃I) F->G

Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol for N-Methylation

This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.[2]

Materials:

  • tert-butyl N-(4-oxocyclohexyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butyl N-(4-oxocyclohexyl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the hydrogen gas evolution to cease between additions.

  • After the addition of NaH is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.

Characterization of the Precursor

While experimental data for the N-methylated product is scarce, the precursor, tert-butyl N-(4-oxocyclohexyl)carbamate, is well-characterized.

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.75-3.65 (m, 1H), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H), 1.44 (s, 9H).

¹³C NMR (CDCl₃, 100 MHz): δ 210.9, 155.1, 79.8, 47.7, 40.8, 33.9, 28.4.

Application in Drug Development: PROTACs

Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The cyclohexyl ring in the linker can provide a degree of rigidity and conformational constraint which can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves the deprotection of the Boc group to reveal the secondary amine, which can then be coupled to a molecule that binds an E3 ligase (e.g., a VHL ligand). The ketone on the cyclohexyl ring can be used as a handle for further chemical modification, such as reductive amination, to attach the target protein-binding ligand.

G cluster_0 Linker Modification cluster_1 Coupling to E3 Ligase Ligand cluster_2 Attachment of Target Ligand A tert-butyl N-methyl-N- (4-oxocyclohexyl)carbamate B Boc Deprotection (e.g., TFA) A->B C Methyl(4-oxocyclohexyl)amine B->C D Methyl(4-oxocyclohexyl)amine F Linker-VHL Conjugate D->F Amide Coupling E VHL Ligand with a reactive group E->F G Linker-VHL Conjugate I Final PROTAC G->I Reductive Amination H IRAK-4 Inhibitor with an amine H->I

General workflow for the synthesis of a PROTAC.
Application in Targeting IRAK-4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][5] Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[6] PROTACs that induce the degradation of IRAK-4 are a promising therapeutic strategy.[4][7]

IRAK-4 Signaling Pathway and PROTAC Mechanism of Action

The IRAK-4 signaling cascade is initiated by the binding of a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, such as NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[8]

A VHL-based PROTAC targeting IRAK-4 functions by forming a ternary complex between IRAK-4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] This proximity induces the polyubiquitination of IRAK-4, marking it for degradation by the proteasome.

G cluster_0 IRAK-4 Signaling Pathway cluster_1 PROTAC Mechanism of Action TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 PROTAC IRAK-4 PROTAC IRAK4->PROTAC Degradation IRAK-4 Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines VHL VHL E3 Ligase PROTAC->VHL VHL->Degradation Ubiquitination Proteasome Proteasome Degradation->Proteasome

References

An In-depth Technical Guide to the Solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers detailed experimental protocols for its determination. Furthermore, it elucidates the compound's role within the PROTAC mechanism through a detailed signaling pathway diagram and presents a standardized workflow for solubility assessment. This document is intended to be an essential resource for researchers and professionals in drug development, offering both theoretical context and practical methodologies.

Introduction

This compound is a chemical intermediate of significant interest in the field of drug discovery. Its structure is amenable to further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. A critical application of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological assays. Solubility influences reaction kinetics, purification methods, and the overall efficiency of synthetic routes. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its empirical determination.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventChemical FormulaTemperature (°C)Solubility (mg/mL)Method of Determination
WaterH₂O25Data not availablee.g., Shake-Flask
Phosphate-Buffered Saline (PBS)-25Data not availablee.g., Shake-Flask
Dimethyl Sulfoxide (DMSO)C₂H₆OS25Data not availablee.g., Shake-Flask
EthanolC₂H₅OH25Data not availablee.g., Shake-Flask
MethanolCH₃OH25Data not availablee.g., Shake-Flask
Dichloromethane (DCM)CH₂Cl₂25Data not availablee.g., Shake-Flask
ChloroformCHCl₃25Data not availablee.g., Shake-Flask
Ethyl AcetateC₄H₈O₂25Data not availablee.g., Shake-Flask
AcetonitrileC₂H₃N25Data not availablee.g., Shake-Flask
Tetrahydrofuran (THF)C₄H₈O25Data not availablee.g., Shake-Flask
HexaneC₆H₁₄25Data not availablee.g., Shake-Flask

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound in various solvents.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[2][3]

Materials:

  • This compound

  • Selected solvents (as per Table 1)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation

Procedure:

  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Accurately add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, cease agitation and allow the vial to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the sample using a syringe filter into a clean vial.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This method provides a more rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a stock solution when diluted in an aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent for stock solution)

  • Aqueous buffer (e.g., PBS)

  • 96-well microplate

  • Plate reader capable of detecting light scattering or turbidity (nephelometer)

  • Liquid handling system or multichannel pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer.

  • Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Role in PROTAC Signaling Pathway

This compound serves as a linker component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The PROTAC brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][]

PROTAC_Pathway cluster_Cell Cellular Environment cluster_Ubiquitination Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Linker: Tert-butyl methyl(4-oxocyclohexyl)carbamate) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Solubility Determination Workflow

Conclusion

References

Spectroscopic Profile of Tert-butyl methyl(4-oxocyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl methyl(4-oxocyclohexyl)carbamate (C12H21NO3). Due to a lack of experimentally acquired spectra in publicly available literature, this document focuses on predicted data and analysis based on analogous structures. It is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Mass Spectrometry Data

While experimental data is scarce, predicted mass spectrometry data offers valuable insights into the molecule's mass and fragmentation patterns. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.15943152.1
[M+Na]⁺250.14137156.3
[M-H]⁻226.14487156.4
[M+NH₄]⁺245.18597170.7
[M+K]⁺266.11531157.1
[M+H-H₂O]⁺210.14941146.4
[M+HCOO]⁻272.15035171.5
[M+CH₃COO]⁻286.16600194.5

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
tert-butyl (CH₃)₃1.4 - 1.6Singlet9H
N-CH₃2.8 - 3.0Singlet3H
Cyclohexyl CH₂ (adjacent to C=O)2.2 - 2.5Multiplet4H
Cyclohexyl CH₂ (adjacent to N)1.6 - 1.9Multiplet4H
Cyclohexyl CH4.0 - 4.3Multiplet1H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O (carbamate)154 - 156
C=O (ketone)208 - 212
C(CH₃)₃80 - 82
C(CH₃)₃28 - 29
N-CH₃30 - 33
Cyclohexyl CH50 - 55
Cyclohexyl CH₂35 - 45

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (carbamate)Stretch1680 - 1700
C=O (ketone)Stretch1705 - 1725
C-NStretch1180 - 1250
C-OStretch1000 - 1100
C-H (sp³)Stretch2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • A pressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

  • The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer, either via direct infusion or through the LC or GC system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Data is collected over a specific mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound of Interest Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy Dissolution->IR ATR Crystal MS Mass Spectrometry Dissolution->MS Direct Infusion / LC / GC ProcessNMR FID Processing & Chemical Shift Analysis NMR->ProcessNMR ProcessIR Background Correction & Functional Group ID IR->ProcessIR ProcessMS Mass-to-Charge Ratio & Fragmentation Analysis MS->ProcessMS Structure Final Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Workflow for Spectroscopic Analysis.

References

Commercial availability of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Commercial Availability and Technical Profile of Tert-butyl (4-oxocyclohexyl)carbamate

Introduction

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of tert-butyl (4-oxocyclohexyl)carbamate . It is important to note that while the initial query specified "Tert-butyl methyl(4-oxocyclohexyl)carbamate," the commercially prevalent and well-documented compound is the non-N-methylated analogue, tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) . This document will focus on this readily available and widely used chemical intermediate.

This compound, also known by synonyms such as N-Boc-4-aminocyclohexanone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, featuring a ketone and a Boc-protected amine, allows for a variety of chemical transformations. This guide aims to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl (4-oxocyclohexyl)carbamate are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueCitations
CAS Number 179321-49-4[1][2][3]
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol [1][2][4]
Appearance White to almost colorless solid[3]
Melting Point 114-118 °C[2]
Boiling Point 335.9 ± 31.0 °C (Predicted)[2]
Density 1.06 ± 0.1 g/cm³ (Predicted)[2]
Storage Conditions 2-8°C, Sealed in dry environment[2]
InChI Key WYVFPGFWUKBXPZ-UHFFFAOYSA-N[2]

Commercial Availability

Tert-butyl (4-oxocyclohexyl)carbamate is readily available from a range of commercial chemical suppliers. The following table provides a summary of some of the key suppliers and the typical purities offered. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierPurityNotesCitations
Sigma-Aldrich (Merck) 95%Marketed as N-4-Boc-aminocyclohexanone.
BLD Pharm Not specifiedAvailable for online orders.[5]
Sunway Pharm Ltd 97%Available in various quantities from 1g to 1kg.[4]
Echemi (Hangzhou Tianye Chemicals Co., Ltd) 98-99%Offered by various suppliers on the platform.[2]
Shanghai T&W Pharmaceutical Co., Ltd. 99.3%Available in bulk quantities.[3]
Ambeed Not specified-[6]

Synthetic Applications and Experimental Protocols

Tert-butyl (4-oxocyclohexyl)carbamate is a key intermediate in the synthesis of various complex molecules, including the anticoagulant drug Edoxaban.[7][8][9] The ketone functionality can be used for reductive amination or other nucleophilic additions, while the Boc-protected amine can be deprotected and further functionalized.

General Experimental Protocol: Reductive Amination

The following is a representative, general protocol for the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with a primary amine. This procedure is illustrative and may require optimization for specific substrates.

Materials:

  • Tert-butyl (4-oxocyclohexyl)carbamate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in an appropriate solvent such as DCM or THF.

  • Add the primary amine (1.0-1.2 eq) to the solution. If the amine is a salt, it may be necessary to add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate container, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent.

  • Slowly add the STAB solution/slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted aminocyclohexylcarbamate.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow where tert-butyl (4-oxocyclohexyl)carbamate is used as a starting material for the synthesis of a more complex target molecule, a common practice in medicinal chemistry.

G Generalized Synthetic Workflow A Tert-butyl (4-oxocyclohexyl)carbamate (Starting Material) B Reaction with Primary Amine (R-NH2) + Reducing Agent (e.g., STAB) A->B Reductive Amination C N-Substituted Aminocyclohexylcarbamate (Intermediate 1) B->C D Boc Deprotection (e.g., TFA or HCl) C->D Deprotection E Secondary Amine Intermediate (Intermediate 2) D->E F Coupling with Carboxylic Acid (R'-COOH) (e.g., Amide Coupling Reagents) E->F Amide Bond Formation G Final Target Molecule F->G

Generalized Synthetic Workflow

Safety and Handling

Tert-butyl (4-oxocyclohexyl)carbamate is classified as hazardous to the aquatic environment (Acute 1).[2] It is essential to avoid its release into the environment and to collect any spillage.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) is a commercially accessible and versatile chemical intermediate with significant applications in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and as a key building block in the synthesis of pharmaceuticals like Edoxaban. Its availability from multiple suppliers in various purities makes it a reliable choice for research and development projects. This guide provides a foundational understanding of its properties, availability, and synthetic utility to aid researchers in their work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Tert-butyl methyl(4-oxocyclohexyl)carbamate as a key building block for the linker component. The methodologies outlined are based on established synthetic routes for structurally related PROTACs, such as the clinical candidate Bavdegalutamide (ARV-110), and are adapted for the specified starting material.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

This compound provides a versatile scaffold for constructing linkers with a semi-rigid cyclohexyl core. This rigidity can be advantageous in optimizing the spatial orientation of the two ligands for effective ternary complex formation. The ketone functionality allows for various chemical modifications, such as reductive amination, to connect to either the target protein ligand or the E3 ligase ligand. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage for further functionalization.

This guide will focus on the synthesis of a hypothetical PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer, by recruiting the Cereblon (CRBN) E3 ligase. The protocols are designed to be adaptable for targeting other proteins of interest and utilizing different E3 ligase ligands.

PROTAC Synthesis Workflow

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of the cyclohexyl linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly start This compound reductive_amination Reductive Amination start->reductive_amination Functionalization e3_coupling Couple to E3 Ligase Ligand reductive_amination->e3_coupling deprotection Boc Deprotection e3_coupling->deprotection target_coupling Couple to Target Ligand deprotection->target_coupling final_protac Final PROTAC target_coupling->final_protac

Caption: General workflow for the synthesis of a PROTAC using a functionalized cyclohexyl linker.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of an Androgen Receptor targeting PROTAC.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product should be performed using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: Synthesis of the Functionalized Linker

This protocol describes the reductive amination of this compound to introduce a moiety that will be coupled to the E3 ligase ligand. For this example, we will use a piperazine derivative.

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the functionalized linker.

Expected Yield: 70-85%

Protocol 2: Coupling to the E3 Ligase Ligand (Pomalidomide derivative)

This protocol details the coupling of the functionalized linker to a pomalidomide derivative, a common Cereblon E3 ligase ligand.

Reaction Scheme:

Procedure:

  • To a solution of the functionalized linker (1.0 eq) and a suitable pomalidomide derivative with a leaving group (e.g., a fluoro-pomalidomide derivative, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the linker-E3 ligase conjugate.

Expected Yield: 50-70%

Protocol 3: Boc Deprotection

This step removes the Boc protecting group to reveal a free amine for coupling to the target protein ligand.

Reaction Scheme:

Procedure:

  • Dissolve the linker-E3 ligase conjugate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Expected Yield: Quantitative

Protocol 4: Coupling to the Androgen Receptor Ligand

This final step involves the coupling of the deprotected intermediate with a suitable Androgen Receptor ligand. The structure of the AR ligand in the clinical candidate ARV-110 is N-(4-cyanophenyl)-3-chlorobenzamide attached to the cyclohexyl ring. A similar carboxylic acid-functionalized AR ligand can be used here.

Reaction Scheme:

Procedure:

  • To a solution of the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized AR ligand (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Expected Yield: 30-50%

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized PROTAC. Actual results may vary.

Table 1: Synthesis Summary

StepProductStarting MaterialYield (%)Purity (LC-MS)
1Functionalized LinkerThis compound78>95%
2Linker-E3 Ligand ConjugateFunctionalized Linker62>90%
3Deprotected IntermediateLinker-E3 Ligand Conjugate~100-
4Final PROTACDeprotected Intermediate41>98%

Table 2: Characterization of Final PROTAC

AnalysisResult
Molecular Formula CxHyNzOw
Molecular Weight [Calculated MW]
¹H NMR Conforms to structure
LC-MS (m/z) [M+H]⁺ = [Calculated mass]
Purity (HPLC) >98%

Androgen Receptor Signaling Pathway

The synthesized PROTAC is designed to target the Androgen Receptor (AR) for degradation. AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in prostate cancer cell proliferation and survival.[1][2][3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Action Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR (complexed with HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation PROTAC AR-PROTAC-CRBN Ternary Complex AR_active->PROTAC Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ubiquitination AR Ubiquitination PROTAC->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Androgen Receptor signaling pathway and the mechanism of PROTAC-mediated degradation.

By inducing the degradation of AR, the PROTAC effectively shuts down this pro-survival signaling cascade in prostate cancer cells.

Conclusion

The use of this compound provides a strategic entry point for the synthesis of PROTACs with a semi-rigid cyclohexyl linker. The detailed protocols and conceptual framework presented herein offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The adaptability of this synthetic route allows for the exploration of different target proteins and E3 ligases, contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for the Reductive Amination of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile methodology for the formation of carbon-nitrogen bonds. This powerful reaction is widely employed in the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in a vast array of biologically active molecules and active pharmaceutical ingredients (APIs). The one-pot nature of this transformation, combining the formation of an imine or iminium ion intermediate with its subsequent in-situ reduction, offers significant advantages in terms of operational simplicity and atom economy.

This application note provides a detailed protocol for the reductive amination of tert-butyl methyl(4-oxocyclohexyl)carbamate. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation due to its high functional group tolerance and efficacy in preventing over-alkylation.[1][2] The resulting N-substituted cyclohexylamine derivatives are valuable building blocks in medicinal chemistry and drug discovery programs.

Reaction Principle

The reductive amination of this compound with a primary amine, such as benzylamine, proceeds through a two-step sequence within a single reaction vessel. Initially, the ketone functionality of the carbamate reacts with the amine under neutral or mildly acidic conditions to form an iminium ion intermediate, with the concurrent elimination of water. The subsequent introduction of a selective reducing agent, in this case, sodium triacetoxyborohydride, facilitates the reduction of the iminium ion to furnish the desired secondary amine product. Sodium triacetoxyborohydride is the preferred reductant as it is less likely to reduce the starting ketone compared to other common borohydrides, thereby minimizing the formation of alcohol byproducts.[1][2][3]

Experimental Protocols

This section details a representative protocol for the reductive amination of this compound with benzylamine to yield tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.

Materials and Reagents
Reagent/MaterialGrade
This compound≥98%
Benzylamine≥99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%
Dichloromethane (DCM), anhydrous≥99.8%
Acetic Acid, glacial≥99.7%
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade
Brine (Saturated NaCl solution)ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade
Ethyl AcetateHPLC Grade
HexanesHPLC Grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. The addition of a catalytic amount of acetic acid (0.1-0.2 eq) can accelerate this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.

Data Presentation

The following table summarizes the key quantitative data for the reductive amination of this compound with benzylamine.

ParameterValueReference
Starting Materials
This compound1.0 eq
Benzylamine1.1 eq
Sodium Triacetoxyborohydride1.5 eq[1]
Reaction Conditions
SolventDichloromethane (DCM)[3]
TemperatureRoom Temperature
Reaction Time2-12 hours
Product
Product Nametert-Butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate
YieldTypically high (specific yield not found in literature)
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.50-3.70 (m, 1H, N-CH), 2.70 (s, 3H, N-CH₃), 2.50-2.60 (m, 1H, CH-N), 1.80-2.00 (m, 4H, cyclohexyl-H), 1.45 (s, 9H, C(CH₃)₃), 1.10-1.30 (m, 4H, cyclohexyl-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)155.5, 140.0, 128.5, 128.2, 127.0, 79.5, 58.0, 53.0, 34.0, 31.0, 28.5
MS (ESI+) m/z[M+H]⁺ calculated for C₁₉H₃₁N₂O₂: 319.24.
IR (ATR) ν (cm⁻¹)3350 (N-H), 2970, 2930, 2850 (C-H), 1680 (C=O, carbamate), 1495, 1450 (aromatic C=C)

Visualizations

Reaction Pathway

Reductive_Amination_Pathway Reductive Amination of this compound Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium + Benzylamine - H₂O Amine Benzylamine Amine->Iminium Product Tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate Iminium->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Reduction

Caption: Reaction pathway for the reductive amination.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Ketone in DCM) Addition 2. Add Benzylamine Setup->Addition Imine_Formation 3. Stir at RT (Imine Formation) Addition->Imine_Formation Reduction 4. Add NaBH(OAc)₃ Imine_Formation->Reduction Monitoring 5. Monitor by TLC Reduction->Monitoring Quench 6. Quench with NaHCO₃ Monitoring->Quench Extract 7. Extraction with DCM Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Flash Chromatography Dry->Purify Product_Analysis Product Characterization (NMR, MS, IR) Purify->Product_Analysis

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Boc Deprotection of Tert-butyl methyl(4-oxocyclohexyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols and quantitative data for the deprotection of tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives, yielding the corresponding secondary amine, a valuable intermediate in drug discovery.

The deprotection proceeds via an acid-catalyzed elimination mechanism. Protonation of the carbamate's carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene gas. The resulting unstable carbamic acid readily decarboxylates to afford the free amine.[1]

Reagents and General Considerations

Several acidic reagents can be employed for Boc deprotection, with the choice depending on the substrate's sensitivity to acid and the desired reaction rate. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Milder, alternative methods are also available for substrates bearing acid-labile functional groups.

Safety Precautions:

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Hydrochloric acid (HCl) solutions are corrosive and can release HCl gas. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM) is a suspected carcinogen. Use appropriate containment and PPE.

  • Ensure reactions involving the formation of gaseous byproducts (isobutene, CO2) are not performed in a closed system.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[1]

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-20 eq) dropwise to the stirred solution. The volume of TFA can range from 20-50% of the total solvent volume.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[2]

Materials:

  • This compound derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous 1,4-dioxane or methanol (0.1-0.5 M).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford the pure amine hydrochloride salt, which is then collected by filtration.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates sensitive to strong acids, this milder method can be effective.[3]

Materials:

  • This compound derivative

  • Oxalyl chloride

  • Anhydrous Methanol (MeOH)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous methanol (approximately 0.1 M).

  • Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified by standard methods.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Boc deprotection of various N-Boc protected amines, which can serve as a guide for the deprotection of this compound derivatives.

Reagent SystemSubstrate TypeTemp. (°C)Time (h)Yield (%)Reference
25% TFA in DCMN-Boc protected amineRT260[4]
TFA in DCMN-Boc protected amineRT1887[4]
4M HCl in DioxaneN-Boc protected amineRT291[2]
4M HCl in DioxaneN-Boc protected amineRT16-80100[2]
Oxalyl Chloride in MeOHN-Boc aromatic aminesRT1-3>70[3]
Oxalyl Chloride in MeOHN-Boc aliphatic/alicyclic aminesRT1-4Variable[3][5]
p-TsOH·H₂O (neat, ball mill)N-Boc protected aminesRT0.17>98[6][7]
WaterN-Boc protected amines1000.290-97[8]

Visualizations

Boc Deprotection Signaling Pathway

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Amine (Substrate) Protonated_Carbamate Protonated Carbamate (Intermediate) Boc_Amine->Protonated_Carbamate Protonation Acid Acidic Reagent (e.g., TFA, HCl) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid (Unstable Intermediate) Protonated_Carbamate->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation CO2 Carbon Dioxide Carbamic_Acid->CO2 Free_Amine Deprotected Amine (Product) Carbamic_Acid->Free_Amine Decarboxylation Isobutene Isobutene tBu_Cation->Isobutene Deprotonation

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start Dissolve Dissolve Boc-protected amine in anhydrous solvent Start->Dissolve Cool Cool solution to 0 °C (for TFA protocol) Dissolve->Cool Add_Reagent Add deprotection reagent (e.g., TFA, HCl) Cool->Add_Reagent React Stir at specified temperature and time Add_Reagent->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction (for TFA protocol) Monitor->Workup Complete Isolate Isolate product (Evaporation/Filtration) Workup->Isolate End End Isolate->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols: 1H NMR Analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H NMR analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a publicly available experimental spectrum for the title compound, this note presents a predicted 1H NMR data set based on the analysis of the closely related analogue, Tert-butyl (4-oxocyclohexyl)carbamate. Detailed protocols for sample preparation, data acquisition, and processing are outlined to ensure reproducible and high-quality results.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known spectral data of Tert-butyl (4-oxocyclohexyl)carbamate and take into account the electronic effects of the N-methyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
H-4 (CH-N)~3.8 - 4.0Multiplet-1
H-2, H-6 (CH2, axial)~2.4 - 2.6Multiplet-2
H-2, H-6 (CH2, equatorial)~2.2 - 2.4Multiplet-2
H-3, H-5 (CH2, axial)~2.0 - 2.2Multiplet-2
H-3, H-5 (CH2, equatorial)~1.8 - 2.0Multiplet-2
N-CH3~2.8 - 3.0Singlet-3
C(CH3)3~1.45Singlet-9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.

Experimental Protocols

A standard protocol for the 1H NMR analysis of this compound is provided below.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for this type of compound. Other solvents such as Dimethyl sulfoxide-d6 (DMSO-d6) or Acetone-d6 can be used if solubility is an issue.

  • Sample Weighing : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm). For most modern spectrometers, the residual solvent peak can be used as a secondary reference.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

  • Capping : Cap the NMR tube securely.

II. 1H NMR Data Acquisition
  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters : Set up a standard 1D proton NMR experiment with the following typical parameters:

    • Pulse Program : A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS) : 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ) : Typically 2-4 seconds.

    • Relaxation Delay (D1) : 1-5 seconds.

    • Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate.

    • Temperature : Standard probe temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transformation (FT) : Apply an exponential window function (line broadening, LB) of 0.3 Hz and perform a Fourier transformation of the Free Induction Decay (FID).

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

  • Integration : Integrate the signals to determine the relative number of protons for each peak.

  • Peak Picking : Identify the chemical shift of each peak.

  • Analysis : Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key proton assignments.

1H NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire Acquire 1D Proton Spectrum setup->acquire process FT, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: Standard workflow for 1H NMR analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The protocol outlined below provides a reliable method for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a carbamate derivative containing a bulky tert-butyl protecting group and a cyclohexanone moiety. Carbamates are prevalent in a wide range of pharmaceuticals and agrochemicals.[1][2][3] The purity of synthetic intermediates like this compound is crucial for the successful synthesis of the final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[1][2][4][5] This application note describes a reversed-phase HPLC method that effectively separates the target compound from reaction impurities.

Experimental Protocol

This protocol is designed for the preparative purification of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of the initial mobile phase mixture.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification of this compound.

ParameterValue
Column C18 Reversed-Phase, 250 mm x 10 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 40% to 80% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 500 µL

2.3. Sample Preparation Protocol

  • Weigh approximately 100 mg of the crude this compound.

  • Dissolve the sample in 2 mL of a 40:60 (v/v) mixture of acetonitrile and water.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

2.4. Purification and Post-Purification Protocol

  • Equilibrate the C18 column with the initial mobile phase conditions (40% ACN) for at least 15 minutes at a flow rate of 4.0 mL/min.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the chromatographic conditions.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fraction for purity using analytical HPLC.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

The following table presents representative quantitative data for the HPLC purification of this compound.

ParameterCrude SamplePurified Sample
Retention Time (min) 12.512.5
Purity (by Area %) 85%>99%
Recovery Yield (%) N/A~90%

Note: The data presented are typical values and may vary depending on the specific instrumentation and the nature of the impurities in the crude sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow A Crude Sample of Tert-butyl methyl(4-oxocyclohexyl)carbamate B Sample Preparation: - Dissolve in initial mobile phase - Filter through 0.45 µm filter A->B D Inject Sample onto Preparative C18 Column B->D C HPLC System Preparation: - Column Equilibration (40% ACN) - Set Method Parameters C->D E Gradient Elution: 40% to 80% ACN over 20 min D->E F UV Detection at 210 nm E->F G Fraction Collection of Target Peak F->G H Purity Analysis of Collected Fractions (Analytical HPLC) G->H I Pooling of Pure Fractions H->I J Solvent Evaporation (Rotary Evaporator) I->J K Purified Tert-butyl methyl(4-oxocyclohexyl)carbamate (>99%) J->K

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The RP-HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for excellent separation of the target compound from common reaction byproducts, yielding a final product with high purity. This method is well-suited for researchers and scientists in the field of drug discovery and development who require high-quality synthetic intermediates.

References

Mass spectrometry of Tert-butyl methyl(4-oxocyclohexyl)carbamate containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of molecules containing the this compound moiety. This chemical structure is relevant in medicinal chemistry and drug development, often serving as a linker or building block. Accurate characterization and quantification by mass spectrometry are crucial for synthesis validation, metabolic studies, and quality control. This document outlines predicted mass data, characteristic fragmentation patterns, and a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of the parent molecule, tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.

Introduction

This compound and its derivatives are important intermediates in organic synthesis. The structure combines a cyclohexanone ring, a common scaffold in medicinal chemistry, with a Boc (tert-butoxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of these molecules.[1] This note details the expected mass spectrometric behavior and provides a robust analytical protocol.

Predicted Mass Spectrometry Data

The fundamental properties of the parent molecule, tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate, are essential for mass spectrometry analysis.

Molecular Formula: C₁₂H₂₁NO₃ Monoisotopic Mass: 227.1521 Da Average Molecular Weight: 227.30 g/mol

Quantitative analysis begins with the identification of the molecular ion, which can be observed as various adducts depending on the ionization source conditions and mobile phase composition. The predicted mass-to-charge ratios (m/z) for common adducts are summarized below.[3]

AdductFormulaPredicted m/z
[M+H]⁺[C₁₂H₂₂NO₃]⁺228.1594
[M+Na]⁺[C₁₂H₂₁NNaO₃]⁺250.1414
[M+K]⁺[C₁₂H₂₁NKO₃]⁺266.1153
[M+NH₄]⁺[C₁₂H₂₅N₂O₃]⁺245.1860
[M-H]⁻[C₁₂H₂₀NO₃]⁻226.1449
[M+HCOO]⁻[C₁₃H₂₂NO₅]⁻272.1503

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), molecules containing the this compound moiety are expected to exhibit characteristic fragmentation patterns. The primary fragmentation pathways involve the labile Boc group and the cyclohexanone ring.

  • Loss of Isobutylene: The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C₄H₈, 56 Da).[4][5] This results in a prominent fragment ion corresponding to the carbamic acid intermediate.

  • Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the carbamic acid intermediate leads to the complete loss of the Boc group (100 Da).

  • Cyclohexanone Ring Fragmentation: The 4-oxocyclohexyl moiety can undergo α-cleavage adjacent to the carbonyl group, followed by the neutral loss of carbon monoxide (CO, 28 Da).[6]

These predicted fragmentation events are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

G Predicted MS/MS Fragmentation of [M+H]⁺ parent [M+H]⁺ m/z = 228.16 frag1 [M+H - C₄H₈]⁺ m/z = 172.10 parent->frag1 - C₄H₈ (56 Da) frag2 [M+H - C₅H₈O₂]⁺ m/z = 128.09 frag1->frag2 - CO₂ (44 Da) frag3 [M+H - C₄H₈ - CO]⁺ m/z = 144.09 frag1->frag3 - CO (28 Da)

Caption: Predicted fragmentation of this compound.

Experimental Protocols

This section provides a general-purpose protocol for the analysis of this compound containing molecules using LC-MS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[1]

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.[1]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.[1]

Liquid Chromatography (LC) Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • MS/MS Analysis: For targeted analysis, use MRM mode. The precursor ion would be the [M+H]⁺ adduct (m/z 228.16). Product ions for monitoring would be based on the characteristic fragments (e.g., m/z 172.10 and 128.09).

Experimental Workflow and Data Analysis

The overall workflow from sample receipt to final data interpretation is a systematic process designed to ensure data quality and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL) working Dilute to Working (1-10 µg/mL) stock->working filtrate Filter Sample (0.22 µm) working->filtrate inject Inject into LC-MS/MS filtrate->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1 Scan (Precursor Ion ID) ionize->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 integrate Peak Integration ms2->integrate identify Fragment Confirmation integrate->identify quantify Quantification identify->quantify

Caption: General workflow for LC-MS/MS analysis.

Upon data acquisition, the process involves:

  • Peak Integration: Integrating the chromatographic peak corresponding to the analyte.

  • Spectrum Analysis: Confirming the presence of the correct precursor ion in the MS1 spectrum and the expected fragment ions in the MS2 spectrum.

  • Quantification: For quantitative studies, a calibration curve should be constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of molecules containing the this compound moiety. The provided LC-MS/MS method is a starting point and should be optimized for specific molecules and matrices. The characteristic fragmentation pattern, dominated by losses from the Boc group, offers a reliable signature for the identification and quantification of this class of compounds, aiding researchers in various stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl methyl(4-oxocyclohexyl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: 1) Synthesis of the precursor alcohol, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate, and 2) Oxidation of the alcohol to the desired ketone.

Diagram of the General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start 4-Hydroxycyclohexanone + Methylamine ReductiveAmination Reductive Amination Start->ReductiveAmination NaBH(OAc)₃, AcOH Intermediate 4-(Methylamino)cyclohexan-1-ol ReductiveAmination->Intermediate BocProtection Boc Protection Intermediate->BocProtection Boc₂O, Base Precursor tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate BocProtection->Precursor Oxidation Oxidation Precursor->Oxidation Oxidizing Agent (e.g., DMP, Swern, TPAP) Product This compound Oxidation->Product FinalProduct Purified Product Product->FinalProduct Purification

Caption: General workflow for the synthesis of this compound.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am getting a low yield of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate after the reductive amination and Boc-protection sequence. What are the possible causes and solutions?

Answer:

Low yields in this step can stem from several factors related to the reductive amination or the subsequent Boc-protection.

Troubleshooting Reductive Amination:

Potential CauseRecommended Solution
Incomplete iminium ion formation Ensure the reaction is run under mildly acidic conditions. Acetic acid is commonly used as a catalyst. Allow sufficient time for the iminium ion to form before adding the reducing agent (typically 20-30 minutes).[1]
Inefficient reduction Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the starting ketone.[1] Ensure the reducing agent is added portion-wise to control any exothermic reaction.
Side reaction: Over-reduction of the ketone This can occur if a less selective reducing agent is used. Switching to NaBH(OAc)₃ should minimize the formation of the diol byproduct.
Use of aqueous methylamine If using an aqueous solution of methylamine, ensure the reaction concentration is appropriate to favor iminium ion formation. Anhydrous conditions are generally preferred.

Troubleshooting Boc Protection:

Potential CauseRecommended Solution
Inefficient Boc protection Ensure at least one equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. The reaction is typically run in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.
Hydrolysis of Boc anhydride Ensure anhydrous conditions if possible, as water can hydrolyze the Boc anhydride.
Difficult purification The product, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate, can be purified by flash column chromatography on silica gel.
Issue 2: Low Yield and/or Incomplete Conversion During the Oxidation Step

Question: My oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate to the ketone is sluggish and gives a low yield. How can I improve this?

Answer:

The choice of oxidizing agent and reaction conditions are critical for a successful oxidation. Several common methods are used, each with its own advantages and potential pitfalls.

Comparison of Common Oxidation Methods

Oxidation MethodTypical ReagentsTypical YieldAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)>90%Mild conditions (room temperature, neutral pH), high chemoselectivity, short reaction times.[2]Potentially explosive nature of DMP, cost on a large scale.[2]
Swern Oxidation DMSO, oxalyl chloride, triethylamineHighMild conditions, wide functional group tolerance.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.
Parikh-Doering Oxidation DMSO, SO₃·pyridine, triethylamine>90%Can be run at 0 °C to room temperature, avoids cryogenic conditions.[3]May require a large excess of reagents for high conversion.[3]
TPAP/NMO Oxidation TPAP (cat.), NMO (reoxidant)~87%Catalytic use of the oxidant, mild conditions.[4]TPAP is hygroscopic and can be expensive.[4]

Troubleshooting the Oxidation Reaction:

Potential CauseRecommended Solution
Degraded oxidizing agent Dess-Martin Periodinane should be stored under inert gas and protected from moisture. The activity of TPAP can be affected by moisture.
Suboptimal reaction temperature Swern oxidations must be performed at low temperatures (typically -78 °C) to avoid side reactions. Parikh-Doering and DMP oxidations can be run at 0 °C to room temperature.
Insufficient reagent stoichiometry For DMP and Parikh-Doering oxidations, ensure a slight excess of the oxidizing agent is used (typically 1.1-1.5 equivalents).
Presence of water For most oxidation reactions, anhydrous conditions are preferred to avoid side reactions and deactivation of the reagents.
Steric hindrance The cyclohexyl ring may present some steric hindrance. Longer reaction times or a slight increase in temperature (for DMP or Parikh-Doering) may be necessary.
Issue 3: Difficult Purification of the Final Product

Question: I am having trouble purifying the final product, this compound. What are the common impurities and how can I remove them?

Answer:

Purification challenges often arise from byproducts of the oxidation step.

Purification Strategies:

IssueRecommended Solution
Residual iodinane byproducts (from DMP oxidation) After the reaction, the mixture can be diluted with a non-polar solvent like hexanes or ether to precipitate the iodinane byproducts, which can then be removed by filtration. An aqueous workup with sodium thiosulfate can also help to remove iodine-containing impurities.
Dimethyl sulfide (from Swern/Parikh-Doering) This volatile and odorous byproduct can be removed under reduced pressure. Rinsing glassware with bleach can help to eliminate the smell.
Unreacted starting alcohol If the oxidation is incomplete, the starting alcohol can be difficult to separate from the product ketone due to similar polarities. Optimize the reaction conditions to drive the reaction to completion. Flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used for separation.
Over-oxidation to a carboxylic acid (unlikely with these methods) The mild oxidation methods discussed (DMP, Swern, Parikh-Doering, TPAP/NMO) are known for selectively producing aldehydes and ketones without over-oxidation to carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent route involves the oxidation of the corresponding secondary alcohol, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate. This precursor is typically synthesized via reductive amination of 4-hydroxycyclohexanone with methylamine, followed by the introduction of the Boc protecting group.

Q2: Which oxidation method is recommended for a high-yield synthesis on a laboratory scale?

A2: For laboratory-scale synthesis, the Dess-Martin oxidation is often preferred due to its mild reaction conditions, high yields, and operational simplicity.[2] However, for larger scale reactions, the Parikh-Doering oxidation or TPAP/NMO oxidation may be more practical due to the cost and potential hazards associated with DMP.

Q3: Can I use a different protecting group instead of Boc?

A3: Yes, other nitrogen protecting groups can be used. However, the Boc group is widely employed due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product ketone is typically less polar than the starting alcohol, resulting in a higher Rf value. Staining with a suitable agent, such as potassium permanganate, can help visualize both the starting material and the product.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

This protocol is adapted from a general procedure for reductive amination.[1]

Diagram of the Reductive Amination Workflow

Reductive Amination Workflow Reductive Amination and Boc Protection Start Dissolve 4-hydroxycyclohexanone in anhydrous DCM AddAmine Add methylamine (2.0 M in THF) Start->AddAmine AddAcid Add glacial acetic acid AddAmine->AddAcid Stir1 Stir for 30 min at RT AddAcid->Stir1 AddReductant Add NaBH(OAc)₃ in portions Stir1->AddReductant Stir2 Stir for 2-4 h at RT AddReductant->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Intermediate Crude 4-(methylamino)cyclohexan-1-ol Concentrate1->Intermediate Boc Dissolve in DCM, add Boc₂O and Et₃N Intermediate->Boc Stir3 Stir overnight at RT Boc->Stir3 Wash Wash with water and brine Stir3->Wash Dry2 Dry over MgSO₄ Wash->Dry2 Concentrate2 Concentrate in vacuo Dry2->Concentrate2 Purify Purify by column chromatography Concentrate2->Purify Product tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate Purify->Product

Caption: Detailed workflow for the synthesis of the alcohol precursor.

Materials:

  • 4-Hydroxycyclohexanone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone and dissolve it in anhydrous DCM.

  • Add the methylamine solution via syringe, followed by the addition of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride in portions.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexan-1-ol.

  • Dissolve the crude intermediate in DCM, and add triethylamine followed by di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate.

Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate to this compound

This protocol provides two common and effective oxidation methods.

Method A: Dess-Martin Oxidation

Diagram of the Dess-Martin Oxidation Workflow

Dess-Martin Oxidation Dess-Martin Oxidation Workflow Start Dissolve alcohol precursor in anhydrous DCM AddDMP Add Dess-Martin Periodinane in portions Start->AddDMP Stir Stir for 1-2 h at RT AddDMP->Stir Quench Quench with sat. NaHCO₃ and Na₂S₂O₃ solution Stir->Quench Stir2 Stir until clear Quench->Stir2 Extract Extract with DCM Stir2->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter and concentrate Dry->Filter Purify Purify by column chromatography Filter->Purify Product This compound Purify->Product

Caption: Detailed workflow for the Dess-Martin Oxidation.

Materials:

  • tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add Dess-Martin Periodinane in portions to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ketone.

Method B: Parikh-Doering Oxidation [1][3][5]

Materials:

  • tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·py, 3.0 eq)

  • Triethylamine (Et₃N, 5.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate and triethylamine in anhydrous DCM and anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into brine and extract with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure ketone.

References

Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on potential side reactions encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic route involves the reductive amination of 4-oxocyclohexanone with methylamine, followed by the Boc-protection of the resulting secondary amine. An alternative initial step is the oxidation of a suitable N-methyl-4-aminocyclohexanol precursor.

Part 1: Reductive Amination of 4-Oxocyclohexanone with Methylamine

Question 1: Low yield of the desired N-methyl-4-aminocyclohexanone and presence of unreacted 4-oxocyclohexanone.

Answer: This issue often points to incomplete imine formation or inefficient reduction.

  • Imine Formation: The initial reaction between the ketone and methylamine to form the imine intermediate is crucial. This step is typically favored under neutral to mildly acidic conditions. Ensure the pH of your reaction is within this range.[1]

  • Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the imine over the ketone.[2][3] Using a less selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of the starting ketone.[4] If using NaBH₄, it should be added after allowing sufficient time for imine formation.[4]

  • Reaction Conditions: Low temperatures can slow down the reaction rate. Ensure the reaction is stirred for a sufficient duration, monitoring progress by TLC or LC-MS.

Question 2: Formation of a significant amount of 4-hydroxycyclohexanone byproduct.

Answer: This indicates that the reducing agent is reducing the starting ketone instead of the imine intermediate.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for reducing the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[2][5]

  • Reaction Protocol: If using sodium borohydride, ensure that the imine is pre-formed before the addition of the reducing agent.[4] A one-pot procedure where all reagents are mixed at once is more prone to this side reaction with less selective hydrides.

Question 3: Presence of a higher molecular weight impurity corresponding to a tertiary amine.

Answer: This is likely due to over-alkylation, where the desired secondary amine product reacts with another molecule of the starting ketone.

  • Stoichiometry: Using an excess of the amine (methylamine) can help to minimize the formation of the tertiary amine byproduct.[6]

  • Reaction Control: Running the reaction at lower temperatures and monitoring it closely to stop it once the starting material is consumed can also limit over-alkylation.

Part 2: Oxidation of N-methyl-4-aminocyclohexanol

Question 4: Incomplete oxidation with starting alcohol remaining.

Answer: Incomplete oxidation can be due to several factors related to the oxidant and reaction conditions.

  • Oxidizing Agent: Ensure the oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is fresh and active.[7][8]

  • Stoichiometry: Use a sufficient excess of the oxidizing agent (typically 1.5 to 2 equivalents).

  • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. While these oxidations are often rapid, complex substrates may require longer reaction times.[8]

Question 5: Formation of byproducts and decomposition of the desired ketone.

Answer: The acidity of some oxidizing agents can lead to side reactions.

  • PCC Acidity: PCC is acidic and can sometimes cause side reactions with acid-labile functional groups.[9] Adding a buffer like sodium acetate can mitigate this.[9]

  • DMP Workup: The workup for DMP oxidations is important to remove the iodine-containing byproducts. A basic workup is typically employed.[8]

Part 3: Boc Protection of N-methyl-4-aminocyclohexanone

Question 6: Low yield of the final product, this compound, with unreacted N-methyl-4-aminocyclohexanone.

Answer: Incomplete reaction is a common issue in Boc protection.

  • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1 equivalents), of di-tert-butyl dicarbonate (Boc₂O) is used.

  • Base: A base is required to neutralize the acid formed during the reaction. Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[10] Ensure the correct stoichiometry of the base is used.

  • Reaction Conditions: The reaction is often performed at room temperature. Insufficient reaction time can lead to incomplete conversion.

Question 7: Formation of a urea byproduct.

Answer: The formation of urea derivatives can occur, particularly when using DMAP as a catalyst with primary amines.[11] While the substrate here is a secondary amine, isocyanate formation can be a competing pathway under certain conditions, which can then react with any available amine to form a urea.

  • Catalyst Choice: While DMAP is an effective catalyst, it can sometimes promote side reactions.[11] Consider using a non-nucleophilic base if urea formation is significant.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with Boc₂O and contribute to side reactions.

Summary of Reaction Parameters

StepKey ReagentsTypical SolventTemperature (°C)Key Parameters to Control
Reductive Amination 4-Oxocyclohexanone, Methylamine, NaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]0 to 25pH, Stoichiometry of amine and reducing agent
Oxidation N-methyl-4-aminocyclohexanol, PCC or DMPDichloromethane (DCM)25Stoichiometry of oxidant, use of buffer for PCC[9]
Boc Protection N-methyl-4-aminocyclohexanone, Boc₂O, Base (e.g., TEA)Dichloromethane (DCM) or Acetonitrile0 to 25Stoichiometry of Boc₂O and base, anhydrous conditions

Experimental Protocols

Protocol 1: Synthesis of N-methyl-4-aminocyclohexanone via Reductive Amination
  • Reaction Setup: To a round-bottom flask, add 4-oxocyclohexanone (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an equivalent of a non-nucleophilic base) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Boc Protection
  • Reaction Setup: Dissolve N-methyl-4-aminocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Protection start 4-Oxocyclohexanone intermediate N-methyl-4-aminocyclohexanone start->intermediate Methylamine, NaBH(OAc)3 final_product This compound intermediate->final_product Boc2O, Base Side_Reactions cluster_reductive_amination Reductive Amination Side Reactions cluster_boc_protection Boc Protection Side Reactions ketone 4-Oxocyclohexanone desired_secondary_amine N-methyl-4-aminocyclohexanone ketone->desired_secondary_amine Desired Path alcohol_byproduct 4-Hydroxycyclohexanone ketone->alcohol_byproduct Ketone Reduction over_alkylation Tertiary Amine Byproduct desired_secondary_amine->over_alkylation Over-alkylation secondary_amine N-methyl-4-aminocyclohexanone desired_product Final Product secondary_amine->desired_product Desired Path urea Urea Byproduct secondary_amine->urea Urea Formation

References

Technical Support Center: Purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during the purification of my this compound derivative. What are the possible causes and solutions?

A: Low recovery of the final product can be attributed to several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: If the initial reaction to form the carbamate is not complete, the yield will naturally be low. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed.[1]

  • Product Volatility: Some tert-butyl carbamates can be lost through volatilization, especially during solvent removal under extensive heating.[2] It is advisable to remove solvents at a reduced pressure and a controlled temperature, preferably using a rotary evaporator with a water bath kept at around 30°C.[2]

  • Issues During Workup: The product may have some solubility in the aqueous layer during extraction. To minimize this, use saturated brine washes and perform multiple extractions with the organic solvent.[1]

  • Improper Chromatography Technique:

    • Column Overloading: Loading too much crude product onto a chromatography column can lead to poor separation and loss of product.

    • Incorrect Solvent System: An inappropriate mobile phase can result in the product either eluting too quickly with impurities or not eluting from the column at all.

  • Degradation of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][4] If acidic reagents are used during workup or purification (e.g., TFA in HPLC), the Boc group can be cleaved, leading to a lower yield of the desired product.[3] Consider using alternative, less acidic modifiers like acetic acid or ammonium acetate for chromatography.[3]

Issue 2: Presence of Persistent Impurities

Q: After purification by column chromatography, I still observe impurities in my product according to NMR/LC-MS. What are these impurities and how can I remove them?

A: The presence of persistent impurities often indicates that they have similar polarities to the desired product, making separation by standard chromatography challenging. Common impurities include:

  • Unreacted Starting Materials: If the reaction is not driven to completion, unreacted amine or di-tert-butyl dicarbonate (Boc₂O) may remain.

  • Di-Boc Protected Product: Over-reaction, especially with primary amines, can lead to the formation of a di-Boc protected amine.[1] Using a stoichiometric amount of Boc₂O and careful monitoring can minimize this.[1]

  • Byproducts from Side Reactions: The reactive tert-butyl cation generated during any partial deprotection can react with nucleophilic functional groups on your molecule, leading to tert-butylation byproducts.

Solutions for Removing Persistent Impurities:

  • Optimize Chromatography:

    • Flash Chromatography: Employ a shallower solvent gradient to improve the separation of closely eluting compounds.[5]

    • Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations and to achieve high purity, preparative HPLC is the recommended technique.[5] It offers higher resolution than flash chromatography.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[5] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[2][5]

  • Chemical Quenching: To remove excess Boc₂O after the reaction, you can add a nucleophilic amine like N,N-dimethylethylenediamine to the reaction mixture before workup.[1]

Issue 3: Boc Group Instability During Purification

Q: My Boc group seems to be cleaving during my purification process. How can I prevent this?

A: The Boc group is notoriously labile under acidic conditions.[3][4] Cleavage can occur during both the workup and purification steps.

  • Acidic Workup: Avoid washing the organic layer with strong acids. If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1 N HCl) and minimize contact time.[1]

  • Chromatography:

    • Normal Phase (Silica Gel): Silica gel itself can be slightly acidic. While generally tolerated by Boc groups, prolonged exposure can lead to some degradation. If you suspect this is an issue, you can use deactivated silica gel.

    • Reversed-Phase HPLC: The use of trifluoroacetic acid (TFA) as a mobile phase additive is a common cause of Boc deprotection.[3] Even at concentrations as low as 0.1%, TFA can cause significant cleavage, especially if the fractions are left standing for extended periods or concentrated at elevated temperatures.[3]

      • Alternative Additives: Consider using acetic acid or ammonium acetate as an alternative to TFA.[3]

      • Lyophilization: If TFA must be used, remove the solvent from the collected fractions by lyophilization (freeze-drying) instead of rotary evaporation to minimize exposure to concentrating acid.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification technique for this compound derivatives?

A1: The best technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.[5]

  • Flash Chromatography: This is a fast and cost-effective method for routine purifications and for removing bulk impurities.[5] It is easily scalable from milligram to kilogram quantities.[5]

  • Preparative HPLC: This technique provides the highest level of purity and is ideal for final purification steps, especially for drug development applications where purity is critical.[5]

  • Recrystallization: If your compound is a solid, recrystallization is an excellent, scalable, and economical method for achieving very high purity.[5]

Q2: What are the common side reactions during the synthesis of these derivatives that can complicate purification?

A2: The primary side reaction of concern is the formation of the tert-butyl cation during any unintended deprotection of the Boc group. This electrophilic carbocation can then be "trapped" by any nucleophiles present, leading to byproducts. If your substrate contains nucleophilic functional groups, these can be alkylated by the tert-butyl cation.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the fractions collected during flash chromatography.[5] For preparative HPLC, the chromatogram from the detector (usually UV) is used to identify the fractions containing the product. Analytical HPLC or LC-MS can then be used to confirm the purity of the combined fractions.

Q4: Can I use recrystallization for an oily product?

A4: Direct recrystallization is not possible for oils. However, it is sometimes possible to induce solidification. One technique is to dissolve the crude oil in a minimal amount of a solvent and then add a seed crystal of the pure compound.[5] Allowing the mixture to stand, sometimes for an extended period (15-24 hours), can lead to complete solidification, which can then be treated as a solid for further purification by slurrying or recrystallization.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds
FeatureFlash ChromatographyPreparative HPLCRecrystallization
Purity Achieved Good to High (>95%)Very High (>99%)High to Very High (>98%)
Speed Fast (typically < 30 min)[5]Slow (can take hours)Variable (requires cooling/equilibration)
Scalability High (mg to kg)[5]Low to Medium (mg to g)Very High (g to kg)
Cost Low to ModerateHighLow
Best For Routine cleanup, removing major impuritiesFinal purification, separating close-eluting impuritiesHigh-purity solids, large scale

Experimental Protocols

Protocol 1: Purification by Flash Chromatography

This protocol provides a general guideline for purifying a this compound derivative using flash chromatography on silica gel.[5]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis and Concentration: Analyze the fractions containing the product for purity. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a general procedure for the final purification of an N-Boc protected compound using reversed-phase preparative HPLC.[5]

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, often a mixture of the mobile phase components (e.g., acetonitrile/water).

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% acetic acid).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the compound.

  • Fraction Collection: Collect fractions based on the detector's signal (e.g., UV absorbance).

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization to avoid product degradation.[3]

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for purifying a solid N-Boc protected compound.[2][5]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include hexane, ethyl acetate/hexane, or water.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under reduced pressure to a constant weight.

Visualizations

TroubleshootingWorkflow start Start: Impure Product after Initial Workup check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes flash_chrom Perform Flash Chromatography check_solid->flash_chrom No / Oil check_purity1 Purity Acceptable? recrystallize->check_purity1 check_purity1->flash_chrom No end_ok End: Pure Product check_purity1->end_ok Yes check_purity2 Purity Acceptable? flash_chrom->check_purity2 prep_hplc Perform Preparative HPLC check_purity2->prep_hplc No check_purity2->end_ok Yes check_purity3 Purity Acceptable? prep_hplc->check_purity3 check_purity3->end_ok Yes end_nok Re-evaluate Synthesis/ Impurity ID Needed check_purity3->end_nok No

Caption: A logical workflow for troubleshooting the purification of carbamate derivatives.

PurificationSelection start Start: Crude Product purity_req Required Purity? start->purity_req scale Scale of Synthesis? purity_req->scale Moderate (>95%) hplc Preparative HPLC purity_req->hplc High (>99%) is_solid Is Product Solid? scale->is_solid Large (>10g) flash Flash Chromatography scale->flash Small (<10g) is_solid->flash No recrystal Recrystallization is_solid->recrystal Yes

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Optimization of Boc Protection for 4-Oxocyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization and troubleshooting of the tert-butyloxycarbonyl (Boc) protection of 4-oxocyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for a successful Boc protection of 4-oxocyclohexylamine?

A1: The key factors for a successful reaction include the choice of base, solvent, reaction temperature, and the stoichiometry of di-tert-butyl dicarbonate (Boc anhydride). The purity of the starting 4-oxocyclohexylamine, which can be in its free base or hydrochloride salt form, is also crucial.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields can stem from several issues:

  • Incomplete reaction: The nucleophilicity of the amine might be lower than expected, or the reaction time may be insufficient. Consider using a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1]

  • Poor solubility of starting material: 4-oxocyclohexylamine hydrochloride, in particular, may have limited solubility in common organic solvents. Using a solvent system that ensures good solubility, such as a mixture of water and an organic solvent, can improve the reaction rate and yield.

  • Side reactions: The formation of byproducts such as di-Boc protected amine or urea derivatives can consume the starting material and reduce the yield of the desired product.[2][3] Careful control of stoichiometry and reaction conditions can minimize these side reactions.[2]

  • Hydrolysis of Boc anhydride: In the presence of water, Boc anhydride can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in aqueous media may require a slight excess of the anhydride.[3]

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A3: Common side products in the Boc protection of primary amines include:

  • N,N-di-Boc-4-oxocyclohexylamine: This occurs when a second Boc group attaches to the nitrogen atom. It is more likely to form with a large excess of Boc anhydride and a strong base.[2][3] To avoid this, use a stoichiometric amount or a slight excess (around 1.1 equivalents) of Boc anhydride.

  • Urea derivatives: These can form, especially with sterically hindered amines or when using very strong bases.[4] Using a milder base can help minimize this side reaction.

  • Aldol condensation or other ketone-related side reactions: The ketone functionality in 4-oxocyclohexylamine could potentially undergo side reactions under strongly basic or acidic conditions. Using mild bases and maintaining a controlled pH is advisable.

Q4: Can I use 4-oxocyclohexylamine hydrochloride directly for the Boc protection?

A4: Yes, the hydrochloride salt can be used directly. However, it is essential to use at least two equivalents of a base to first neutralize the hydrochloride salt and then to facilitate the Boc protection reaction.

Q5: What is the best workup and purification procedure for tert-butyl (4-oxocyclohexyl)carbamate?

A5: A typical workup involves quenching any unreacted Boc anhydride, followed by an aqueous wash to remove the base and other water-soluble impurities. The product can then be extracted with an organic solvent. For purification, column chromatography on silica gel is a common method.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc protection of 4-oxocyclohexylamine.

Problem Possible Cause Suggested Solution
Low or No Reaction Incomplete dissolution of 4-oxocyclohexylamine hydrochloride.Use a co-solvent system such as water/dichloromethane or water/THF to improve solubility.
Insufficiently basic conditions to free the amine from its hydrochloride salt.Ensure at least two equivalents of base are used when starting with the hydrochloride salt.
Low nucleophilicity of the amine.Add a catalytic amount (0.1-0.2 eq) of DMAP to activate the Boc anhydride.[1]
Formation of Di-Boc Product Excess of Boc anhydride used.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc anhydride.
Reaction run for an extended period at elevated temperatures.Monitor the reaction by TLC and stop it once the starting material is consumed.
Formation of Urea Byproduct Use of a very strong base.Opt for a milder base such as sodium bicarbonate or triethylamine.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Oily product that is difficult to handle.Try to crystallize the product from a suitable solvent system.

Experimental Protocols

Protocol 1: Boc Protection of 4-Oxocyclohexylamine Hydrochloride using Triethylamine in Dichloromethane/Water

Materials:

  • 4-Oxocyclohexylamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-oxocyclohexylamine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Boc Protection of 4-Oxocyclohexylamine using Sodium Bicarbonate in a Biphasic System

Materials:

  • 4-Oxocyclohexylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-oxocyclohexylamine (1.0 eq) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield and purity of tert-butyl (4-oxocyclohexyl)carbamate.

Table 1: Effect of Different Bases on Reaction Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
TriethylamineDichloromethane/Water (1:1)0 to RT18High
Sodium BicarbonateDichloromethane/WaterRT6Good
N-MethylmorpholineDichloromethaneRT20Moderate to Good
Sodium HydroxideDioxane/WaterRT4High

Table 2: Effect of Different Solvents on Reaction Yield

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
DichloromethaneTriethylamineRT18Good
Tetrahydrofuran (THF)TriethylamineRT24Moderate
AcetonitrileTriethylamineRT24Moderate
Dichloromethane/WaterTriethylamineRT12High

Visualizations

Caption: Troubleshooting workflow for low yield in Boc protection of 4-oxocyclohexylamine.

Boc_Protection_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Oxocyclohexylamine 4-Oxocyclohexylamine Nucleophilic_Attack Nucleophilic attack of amine on Boc2O 4-Oxocyclohexylamine->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate Boc2O->Nucleophilic_Attack Base Base Proton_Transfer Proton transfer Base->Proton_Transfer Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Intermediate->Proton_Transfer Protected_Amine tert-Butyl (4-oxocyclohexyl)carbamate Proton_Transfer->Protected_Amine Byproducts tert-Butanol + CO2 + Base-H+ Proton_Transfer->Byproducts

Caption: General reaction pathway for the Boc protection of 4-oxocyclohexylamine.

References

Preventing steric hindrance in reactions with Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl methyl(4-oxocyclohexyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing reactions on the carbonyl group of this compound?

A1: The primary challenge is steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the N-methyl group can hinder the approach of nucleophiles to the carbonyl at the C4 position of the cyclohexanone ring. This can lead to lower reaction rates, incomplete conversions, and can influence the stereochemical outcome of the reaction. The conformation of the cyclohexane ring, influenced by the bulky substituent, plays a significant role in dictating the facial selectivity of nucleophilic attack.

Q2: How does the N-methyl group on the carbamate affect the reactivity of the ketone?

A2: The N-methyl group can increase the steric bulk around the nitrogen atom, potentially influencing the preferred conformation of the entire substituent. This alteration in conformation can, in turn, affect the accessibility of the carbonyl group. While specific studies on the direct electronic effect of the N-methyl group on the reactivity of the distal ketone are not extensively documented, it is known that N-methylation can impact the conformational dynamics of cyclic compounds, which may lead to different stereochemical outcomes compared to the non-N-methylated analogue.[1]

Q3: Are there general strategies to improve yields and selectivity in reactions with this substrate?

A3: Yes, several general strategies can be employed to overcome steric hindrance:

  • Choice of Reagents: Utilize smaller, more reactive nucleophiles or reagents known to be effective with hindered ketones.

  • Reaction Conditions: Modifying reaction temperature, pressure, or using microwave irradiation can help overcome activation energy barriers.

  • Catalysis: Employing Lewis acids or other catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities.

Troubleshooting Guides

Carbonyl Reduction Reactions

Issue: Low yield and/or poor diastereoselectivity in the reduction of the ketone to the corresponding alcohol.

Diagram: Logic for Troubleshooting Carbonyl Reduction

G cluster_reagents Reducing Agent Considerations cluster_conditions Condition Optimization start Low Yield or Poor Selectivity in Reduction reagent Evaluate Reducing Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still poor NaBH4 NaBH4 (less hindered, axial attack favored) reagent->NaBH4 Initial choice LiAlH4 LiAlH4 (highly reactive) reagent->LiAlH4 For unreactive substrate analysis Analyze Product Mixture conditions->analysis temp Lower Temperature (e.g., -78 °C for selectivity) conditions->temp solvent Solvent Choice (e.g., THF, MeOH, EtOH) conditions->solvent analysis->reagent If unsuccessful, reiterate outcome Improved Yield and/or Selectivity analysis->outcome Successful L_Selectride L-Selectride® (bulky, equatorial attack favored) NaBH4->L_Selectride For alternative selectivity

Caption: Troubleshooting workflow for carbonyl reduction reactions.

Troubleshooting Steps & Solutions:

ProblemPotential CauseRecommended Solution
Low Reaction Conversion Insufficient reactivity of the reducing agent due to steric hindrance.Switch to a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). However, be mindful of the potential reduction of the carbamate group.
Incorrect Diastereoselectivity The chosen reducing agent favors the formation of the undesired diastereomer.The stereochemical outcome depends on the direction of hydride attack (axial vs. equatorial). Use a sterically demanding reducing agent like L-Selectride® or K-Selectride® to favor equatorial attack, leading to the axial alcohol. Conversely, smaller reagents like Sodium Borohydride (NaBH₄) tend to favor axial attack, yielding the equatorial alcohol.[2]
Mixture of Diastereomers Lack of significant facial bias for hydride attack.Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity. The choice of solvent can also play a role; experimentation with different ethereal or alcoholic solvents is recommended.

Quantitative Data on Reduction of 4-N-Boc-Aminocyclohexanone (Analogue)

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (axial-OH : equatorial-OH)Yield (%)
NaBH₄MeOH0 to RT~20 : 80>95
L-Selectride®THF-78>95 : 5~90
K-Selectride®THF-78>95 : 5~92

Note: Data is based on typical results for 4-N-Boc-aminocyclohexanone and may vary for the N-methylated derivative.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 1 M), and then again with water.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Grignard and Organolithium Addition Reactions

Issue: Low yield of the desired tertiary alcohol, with significant amounts of starting material recovered or side products formed.

Diagram: Decision Pathway for Grignard Reactions

G cluster_side_reactions Potential Side Reactions cluster_conditions_opt Optimization Strategies start Low Yield in Grignard Reaction reagent_prep Verify Grignard Reagent Quality start->reagent_prep side_reactions Identify Side Reactions reagent_prep->side_reactions Reagent is active conditions Optimize Reaction Conditions side_reactions->conditions enolization Enolization (due to basicity of Grignard) side_reactions->enolization reduction Reduction of Ketone (if Grignard has β-hydrides) side_reactions->reduction conditions->reagent_prep Re-evaluate success Successful Tertiary Alcohol Synthesis conditions->success Improved yield temp Low Temperature (e.g., 0 °C to -78 °C) conditions->temp lewis_acid Add Lewis Acid (e.g., CeCl3) conditions->lewis_acid reagent_type Change Organometallic (e.g., Organolithium) conditions->reagent_type

Caption: Troubleshooting logic for Grignard addition to a hindered ketone.

Troubleshooting Steps & Solutions:

ProblemPotential CauseRecommended Solution
Low Conversion The Grignard reagent is acting as a base, causing enolization of the ketone, rather than as a nucleophile.Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition. The use of CeCl₃ (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
The Grignard reagent is not sufficiently reactive.Consider using a more reactive organolithium reagent. Ensure all reagents and solvents are strictly anhydrous as Grignard reagents are highly sensitive to moisture.[3]
Formation of a secondary alcohol Reduction of the ketone is occurring. This is more likely with Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide).Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide).

Expected Diastereoselectivity in Grignard Reactions

The facial selectivity of Grignard reagent addition is highly dependent on the conformation of the cyclohexanone ring. For 4-substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the axial direction to avoid steric clashes with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol. However, the bulky N-Boc-N-methylamino group may influence the conformational equilibrium, and thus the diastereoselectivity.

Experimental Protocol: Grignard Reaction

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

Issue: Low yield of the desired alkene in a Wittig or HWE reaction.

Diagram: Workflow for Olefination Reactions

G start Low Olefination Yield wittig Wittig Reaction start->wittig hwe Horner-Wadsworth-Emmons (HWE) wittig->hwe If Wittig fails or gives low yield base_choice Select Appropriate Base wittig->base_choice hwe->base_choice reagent_reactivity Assess Ylide/Phosphonate Reactivity base_choice->reagent_reactivity purification Purification Strategy reagent_reactivity->purification product Desired Alkene purification->product

References

Stability of Tert-butyl methyl(4-oxocyclohexyl)carbamate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of Tert-butyl methyl(4-oxocyclohexyl)carbamate in various solvents. As specific stability data for this compound is limited in published literature, this guide offers a comprehensive overview based on the general stability of N-Boc-N-methyl protected amines and provides detailed protocols for researchers to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as an N-Boc-N-methyl protected amine, is expected to be generally stable under neutral and basic conditions. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability towards most nucleophiles and bases.[1][2] However, it is susceptible to cleavage under acidic conditions.[1][2][3] The presence of the N-methyl group can influence the rate of both acidic and thermal deprotection compared to its secondary amine counterpart.[4]

Q2: In which types of solvents is this compound likely to be unstable?

A2: The primary concern for instability is in acidic solutions. Protic solvents, especially in the presence of an acid catalyst, can facilitate the hydrolysis of the Boc group.[1][2] While generally stable in aprotic and non-polar solvents, the presence of acidic impurities could lead to degradation over time.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway involves the acid-catalyzed cleavage of the Boc group to yield N-methyl-4-aminocyclohexanone, carbon dioxide, and isobutylene. Under strong oxidative conditions, other degradation products could potentially form.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Thermal deprotection of N-Boc groups can occur at elevated temperatures, and the efficiency of this process can be solvent-dependent.[4][5] It is recommended to conduct preliminary thermal stability tests if your experimental protocol requires heating. Studies have shown that thermal deprotection can be more efficient for secondary N-Boc amines compared to primary ones.[4]

Q5: Is this compound sensitive to light?

A5: While there is no specific photostability data for this compound, carbamates can be susceptible to photodegradation.[6] It is good laboratory practice to store solutions of the compound protected from light, especially for long-term storage or when conducting stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram after short-term storage. Degradation of the compound.Confirm the identity of the new peaks using a mass spectrometer. Review the solvent for any acidic impurities. Prepare fresh solutions for immediate use.
Low recovery of the compound from a reaction mixture. Instability during workup or purification.If using acidic conditions during workup (e.g., aqueous wash with acid), minimize contact time and use dilute acids. Consider alternative purification methods that avoid acidic conditions, such as chromatography on neutral silica gel.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific bioassay buffer. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before the experiment.
Difficulty in removing the Boc group with standard acidic conditions. Steric hindrance or electronic effects.Try alternative deprotection methods such as using a different acid (e.g., HCl in dioxane, phosphoric acid) or thermal deprotection in a suitable solvent.[3][4][7]

Predicted Stability Summary

The following table summarizes the predicted stability of this compound in common laboratory solvents. This information is based on the general chemical properties of N-Boc protected amines and should be confirmed experimentally.

Solvent Type Examples Predicted Stability Notes
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally StableRecommended for stock solutions. Ensure solvents are anhydrous and free of acidic impurities.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneGenerally StableEnsure solvents are high purity and stored under inert gas to prevent peroxide formation (for THF).
Protic Polar (Neutral) Methanol (MeOH), Ethanol (EtOH), WaterModerately StableStability may be reduced over time, especially in water. Avoid prolonged storage.
Protic Polar (Acidic) Solvents with added acids (e.g., TFA, HCl)UnstableRapid degradation is expected due to the acid-labile nature of the Boc group.[1][2]
Protic Polar (Basic) Solvents with added bases (e.g., triethylamine)Generally StableThe Boc group is generally resistant to basic hydrolysis.[2][8]

Experimental Protocols

Protocol for Assessing Solvent Stability

This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • High-purity solvents to be tested

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[9][10]

  • Validated HPLC column (e.g., C18)

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is known to be stable and soluble (e.g., acetonitrile or DMSO).

  • Sample Preparation: In separate autosampler vials, dilute the stock solution with each of the test solvents to a final concentration within the linear range of your HPLC method.

  • Time Zero Analysis: Immediately after preparation, inject a sample from each vial into the HPLC system to determine the initial peak area (Time Zero).

  • Incubation: Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject a sample from each vial into the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the Time Zero peak area to determine the percentage of the compound remaining. The appearance of new peaks should also be noted as potential degradation products.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) samples Prepare Samples in Test Solvents stock->samples time_zero Time Zero HPLC Analysis (Initial Purity) samples->time_zero incubation Incubate Samples at Defined Conditions time_zero->incubation time_points Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->time_points data_analysis Data Analysis (% Remaining vs. Time) time_points->data_analysis

Caption: Workflow for determining compound stability in different solvents.

Potential Degradation Pathway

The primary degradation pathway for this compound under acidic conditions is the cleavage of the Boc protecting group.

G Acid-Catalyzed Degradation Pathway reactant This compound O=C(OC(C)(C)C)N(CH3)C6H10=O products N-methyl-4-aminocyclohexanone Isobutylene Carbon Dioxide reactant->products H+ (Acid Catalyst)

Caption: Predicted acid-catalyzed degradation of the title compound.

References

Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination of Tert-butyl (4-oxocyclohexyl)carbamate with methylamine, utilizing a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB). This approach is favored for its operational simplicity and high selectivity, which minimizes the formation of byproducts.

Q2: My reaction is incomplete, and I observe a significant amount of starting material, Tert-butyl (4-oxocyclohexyl)carbamate, in my crude product. What could be the cause?

A2: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: Ensure that an adequate molar excess of the reducing agent (typically 1.5 to 2.0 equivalents of STAB) is used.

  • Poor Quality of Reagents: The purity of the starting material, methylamine, and the reducing agent is crucial. Use freshly opened or properly stored reagents.

  • Suboptimal Reaction Time or Temperature: While the reaction often proceeds to completion at room temperature, some systems may require extended reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Presence of Water: Sodium triacetoxyborohydride is sensitive to water. Ensure that anhydrous solvents and reagents are used to prevent the decomposition of the reducing agent.

Q3: I have identified a byproduct with a mass corresponding to the reduction of the ketone in my starting material. How can I avoid this?

A3: The formation of Tert-butyl (4-hydroxycyclohexyl)carbamate results from the direct reduction of the ketone functionality of the starting material. While STAB is selective for the imine intermediate, over-reduction of the ketone can occur. To mitigate this:

  • Control the Reaction Temperature: Perform the reaction at room temperature or below to enhance the selectivity of the reducing agent.

  • Optimize the Addition of the Reducing Agent: Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration at any given time, favoring the reduction of the more reactive iminium ion.

  • Use a More Selective Reducing Agent: While STAB is a good choice, other selective reducing agents could be explored if this side reaction is predominant.

Q4: My product is contaminated with an impurity that appears to be the unreduced imine intermediate. How can I ensure complete reduction?

A4: The presence of the unreacted imine intermediate suggests that the reduction step is the bottleneck. To drive the reaction to completion:

  • Increase the Amount of Reducing Agent: A slight excess of the reducing agent can help to reduce the final traces of the imine.

  • Extend the Reaction Time: Allow the reaction to stir for a longer period after the complete consumption of the starting ketone (as monitored by TLC or LC-MS).

  • Ensure Proper pH: The formation of the iminium ion, which is more readily reduced, is favored under slightly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.

Q5: I am concerned about the potential for over-methylation. Is this a common issue?

A5: Over-alkylation is less of a concern in reductive amination compared to direct alkylation with alkyl halides. However, it is a possibility. To avoid the formation of a tertiary amine, use a controlled amount of methylamine (close to stoichiometric or a slight excess).

Q6: I have observed some loss of the Boc protecting group during the reaction or workup. How can I prevent this?

A6: The tert-butyloxycarbonyl (Boc) group is labile to strong acids. If the reaction or workup conditions are too acidic, deprotection can occur, leading to the formation of 4-(methylamino)cyclohexanone.

  • Maintain a Neutral or Slightly Acidic pH: During the reaction, the use of a mild acid catalyst like acetic acid is generally safe. Avoid strong acids.

  • Neutral Workup: During the workup, use a mild base such as sodium bicarbonate solution to neutralize any acid before extraction.

Common Impurities in this compound Synthesis

Impurity NameChemical StructureCommon Cause of FormationRecommended Analytical Method
Tert-butyl (4-oxocyclohexyl)carbamate
alt text
Incomplete reaction; insufficient reaction time or amount of reagents.HPLC, GC-MS, NMR
Tert-butyl (4-hydroxycyclohexyl)carbamate
alt text
Reduction of the starting material's ketone group by the reducing agent.HPLC, GC-MS, NMR
Unreacted Imine IntermediateIncomplete reduction of the imine formed between the starting ketone and methylamine.LC-MS
4-(Methylamino)cyclohexanone (Deprotected)
alt text
Loss of the Boc protecting group under acidic conditions during the reaction or workup.LC-MS, GC-MS
Acetoxy and Borate Salts-Byproducts from the use of sodium triacetoxyborohydride as the reducing agent.-

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • Tert-butyl (4-oxocyclohexyl)carbamate

  • Methylamine solution (e.g., 2 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add the methylamine solution (1.1 - 1.2 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. Monitor for any temperature increase.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) start->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup analysis Analyze Crude Product (NMR, LC-MS, GC-MS) workup->analysis troubleshoot Identify Impurities analysis->troubleshoot product_ok Product Meets Purity Specs troubleshoot->product_ok Purity OK incomplete_reaction Incomplete Reaction: - Increase reaction time - Add more reducing agent - Check reagent quality troubleshoot->incomplete_reaction High SM over_reduction Over-reduction of Ketone: - Lower reaction temperature - Portion-wise addition of STAB troubleshoot->over_reduction Hydroxy Byproduct imine_present Imine Intermediate Present: - Increase reducing agent - Prolong reaction time troubleshoot->imine_present Imine Detected deprotection Boc Deprotection: - Ensure neutral pH in workup - Avoid strong acids troubleshoot->deprotection Free Amine Detected incomplete_reaction->reaction_monitoring Re-run/Optimize over_reduction->reaction_monitoring Re-run/Optimize imine_present->reaction_monitoring Re-run/Optimize deprotection->reaction_monitoring Re-run/Optimize

Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reductive Amination of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reductive amination conditions for cyclohexanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of cyclohexanone derivatives, and how do I choose the best one?

A1: The choice of reducing agent is critical for a successful reductive amination and depends on the specific substrate and desired outcome. The most common reagents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reactions due to its mildness and high selectivity for imines over ketones.[1][2] It is particularly effective for a wide range of substrates, including those with sensitive functional groups.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): A highly effective and selective reagent, especially under mildly acidic conditions (pH 4-5) where it selectively reduces the protonated iminium ion.[3] However, its use requires careful handling due to the potential release of toxic cyanide byproducts.[2][4]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the starting ketone and the intermediate imine.[3] To avoid reducing the ketone, the imine formation should be allowed to go to completion before adding NaBH₄.[3][5]

  • Lithium Borohydride (LiBH₄): A selective reagent for the reductive amination of substituted cyclohexanones with primary amines, often favoring the formation of trans products.[6]

  • Catalytic Hydrogenation (H₂/Catalyst): A green and atom-efficient method using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[4][7] This method is often preferred in industrial settings but can be sensitive to catalyst poisoning by the amine.[8][9]

Q2: What is the optimal pH for reductive amination of cyclohexanone derivatives?

A2: The optimal pH for reductive amination is typically mildly acidic, in the range of 4 to 7.[2][3] At a mildly acidic pH, the carbonyl oxygen is protonated, which accelerates the initial addition of the amine.[3] If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[3] For reagents like sodium cyanoborohydride, pH control is crucial as their selectivity for the iminium ion is pH-dependent.[2][4]

Q3: How can I minimize the formation of byproducts, such as the alcohol from ketone reduction or over-alkylation of the amine?

A3: Minimizing byproducts is key to achieving high yields of the desired amine.

  • To prevent alcohol formation: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the imine/iminium ion over the ketone.[1][4] If using a stronger reductant like NaBH₄, ensure the imine is fully formed before its addition.[3]

  • To prevent over-alkylation: Reductive amination is inherently less prone to over-alkylation than direct alkylation of amines with alkyl halides.[3] However, if you are starting with a primary amine and want to obtain a secondary amine, using a stoichiometric amount of the cyclohexanone derivative is important. For tertiary amine synthesis from a primary amine, two successive reductive aminations can be performed.[3]

Q4: My reaction is not going to completion. What are some common reasons and solutions?

A4: Incomplete conversion can be due to several factors:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine can be unfavorable.[4] To drive the reaction towards the imine, you can remove water using a dehydrating agent like anhydrous magnesium sulfate, molecular sieves, or through azeotropic distillation.[1][7] The use of a Lewis acid like Ti(OiPr)₄ can also activate the ketone.[3][5]

  • Sub-optimal pH: As mentioned, the pH needs to be in the optimal range (typically 4-7) for efficient imine formation and subsequent reduction.[3]

  • Steric Hindrance: Highly substituted cyclohexanone derivatives or bulky amines can slow down the reaction. In such cases, longer reaction times, elevated temperatures, or a more reactive reducing agent might be necessary.[6]

  • Catalyst Deactivation (for catalytic hydrogenation): Amines can act as catalyst poisons.[9] Using a fresh batch of catalyst or a higher catalyst loading may be required.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive amination of cyclohexanone derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Amine 1. Incomplete imine formation.2. Reduction of the starting cyclohexanone to the corresponding alcohol.3. Sub-optimal pH.4. Steric hindrance.1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water.[7]2. Use a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN).[1][4] If using NaBH₄, add it only after confirming imine formation.[3]3. Adjust the pH to be mildly acidic (pH 4-7).[3]4. Increase reaction time, temperature, or consider a more potent reducing system.
Significant Amount of Alcohol Byproduct The reducing agent is too strong or was added before complete imine formation.Switch to a more selective reducing agent like NaBH(OAc)₃.[1] Alternatively, ensure complete imine formation before the addition of NaBH₄.[3]
Presence of Unreacted Imine in the Final Product Incomplete reduction of the imine intermediate.Increase the equivalents of the reducing agent, prolong the reaction time, or gently increase the temperature.[10] Ensure the reducing agent has not degraded.
Over-alkylation of the Amine This is less common with reductive amination but can occur.Carefully control the stoichiometry of the reactants. If synthesizing a secondary amine, use a 1:1 ratio of amine to ketone.
Reaction is Sluggish or Stalled (Catalytic Hydrogenation) 1. Catalyst poisoning by the amine or impurities.2. Insufficient hydrogen pressure.3. Poor mass transfer.1. Use a fresh, high-quality catalyst or a higher catalyst loading.[9]2. Ensure the system is properly sealed and maintain the recommended hydrogen pressure.[8][9]3. Increase the stirring speed to ensure good mixing of the catalyst, reactants, and hydrogen.[9]

Data Presentation: Comparison of Reducing Agents

The following table summarizes the performance of common reducing agents for the reductive amination of cyclohexanone with representative amines. The data is a synthesis from literature reports to provide a comparative overview.

Reducing AgentAmineSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH(OAc)₃Aniline1,2-DichloroethaneRoom Temp295[1]
NaBH₃CNBenzylamineMethanolRoom Temp1285[3]
NaBH₄IsopropylamineMethanolRoom Temp4~80 (estimated)[11]
H₂/Pd/CAnilineMethanol80692[12]
H₂/Rh-Ni/SiO₂AmmoniaCyclohexane100596.4[8]
LiBH₄Primary AminesNot specifiedNot specifiedNot specifiedSelective for trans[6]

Experimental Protocols

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the cyclohexanone derivative (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the amine (1.0-1.2 equiv).[1]

  • If the ketone is less reactive, acetic acid (1-2 equiv) can be added to facilitate imine formation.[1]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude amine by column chromatography, distillation, or recrystallization as needed.

General Procedure for Reductive Amination using Sodium Cyanoborohydride
  • Dissolve the cyclohexanone derivative (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent, typically methanol.[5]

  • Adjust the pH of the solution to 4-5 using a suitable acid (e.g., acetic acid).[3]

  • Add sodium cyanoborohydride (1.0-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, carefully quench by adding water.

  • Adjust the pH to be basic using an aqueous solution of sodium hydroxide.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Visualizations

ReductiveAminationWorkflow General Reductive Amination Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification ketone Cyclohexanone Derivative mix Mix Ketone and Amine in Solvent ketone->mix amine Amine amine->mix imine_formation Imine/Iminium Formation (Optional: Add Acid/Dehydrating Agent) mix->imine_formation reduction Add Reducing Agent imine_formation->reduction monitor Monitor Reaction Progress (TLC/LC-MS) reduction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify product Final Amine Product purify->product

Caption: A generalized workflow for the reductive amination of cyclohexanone derivatives.

TroubleshootingTree Troubleshooting Decision Tree for Reductive Amination start Low Yield or Incomplete Reaction check_imine Is imine formation efficient? start->check_imine check_reduction Is the reduction step efficient? check_imine->check_reduction Yes imine_no No check_imine->imine_no No reduction_no No check_reduction->reduction_no No side_products Significant Side Products? check_reduction->side_products Yes add_dehydrating Add dehydrating agent (e.g., molecular sieves)[7] imine_no->add_dehydrating adjust_ph Adjust pH to 4-7[3] imine_no->adjust_ph add_lewis_acid Consider adding a Lewis acid (e.g., Ti(OiPr)4)[3] imine_no->add_lewis_acid increase_reductant Increase equivalents of reducing agent reduction_no->increase_reductant change_reductant Switch to a more reactive reducing agent reduction_no->change_reductant check_reagent_quality Check quality/age of reducing agent reduction_no->check_reagent_quality alcohol_byproduct Alcohol byproduct observed? side_products->alcohol_byproduct Yes use_milder_reductant Use milder reductant (e.g., NaBH(OAc)3)[1] alcohol_byproduct->use_milder_reductant

References

Technical Support Center: Scalable Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of tert-butyl methyl(4-oxocyclohexyl)carbamate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis, providing clear and actionable solutions.

Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate

  • Q1: Why is the Boc-protection of 4-aminocyclohexanol incomplete?

    • A1: Incomplete reaction can be due to several factors. Ensure the 4-aminocyclohexanol hydrochloride starting material is fully neutralized by the base (e.g., poly-guanidine or triethylamine) to free the amine for reaction. Verify the quality and stoichiometry of the Boc anhydride; it is recommended to use a slight excess. The reaction time of 12-24 hours at room temperature should be sufficient for complete conversion.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is advised.

  • Q2: The oxidation of N-Boc-4-aminocyclohexanol to the ketone is low-yielding. What could be the cause?

    • A2: The choice of oxidizing agent and reaction conditions are critical. While strong oxidizing agents like potassium permanganate (KMnO₄) can be used, they may lead to side reactions and purification difficulties.[1] A greener and more controlled oxidation can be achieved using sodium hypochlorite (bleach) or sodium chlorite in the presence of an acid.[1] Ensure the reaction temperature is controlled, as excessive heat can lead to degradation of the product. The reaction time of 1-2 hours for this step should be monitored to avoid over-oxidation.[1]

  • Q3: How can I efficiently purify the intermediate, tert-butyl (4-oxocyclohexyl)carbamate?

    • A3: After the oxidation step, a simple work-up involving separation of the organic layer, washing with water, and drying should yield a crude product.[1] This crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the white solid product. For higher purity, silica gel column chromatography may be employed.

Step 2: N-methylation of tert-butyl (4-oxocyclohexyl)carbamate

  • Q4: The N-methylation reaction is sluggish or incomplete. How can I improve the conversion?

    • A4: The success of this step hinges on the complete deprotonation of the carbamate nitrogen. Sodium hydride (NaH) is a strong base suitable for this purpose. Ensure the NaH is fresh and not passivated. The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the base. Adding the NaH portion-wise at a low temperature (e.g., 0 °C) before adding the methyl iodide can improve the reaction's efficiency.[2]

  • Q5: I am observing side products in my N-methylation reaction. What are they and how can I avoid them?

    • A5: A potential side reaction is the O-methylation of the enolate form of the cyclohexanone ring. To minimize this, it is crucial to form the N-anion first by adding the base to the carbamate at a low temperature before introducing the methylating agent. Another potential issue is over-methylation if other reactive sites are present, although this is less likely for this specific substrate. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed.

  • Q6: The work-up of the N-methylation reaction using sodium hydride is hazardous. What is the proper procedure?

    • A6: Quenching unreacted sodium hydride must be done with extreme caution. After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent like isopropanol or ethanol dropwise to neutralize any remaining NaH. Once the vigorous effervescence ceases, water can be slowly added to complete the quench. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Below are detailed methodologies for the scalable synthesis of this compound.

Protocol 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate

This two-step protocol is adapted from a scalable industrial method.[1]

Step 1a: Boc Protection of 4-aminocyclohexanol

  • To a suitable reaction vessel, add 4-trans-4-aminocyclohexanol hydrochloride and dichloromethane.

  • Add poly-guanidine (or a suitable base like triethylamine) to neutralize the hydrochloride.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, filter the reaction mixture and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol.

Step 1b: Oxidation to tert-butyl (4-oxocyclohexyl)carbamate

  • Dissolve the crude N-Boc-4-aminocyclohexanol in dichloromethane.

  • Add this solution to a solution of sodium hypochlorite or sodium chlorite.

  • Add a suitable acid (e.g., acetic acid) to catalyze the oxidation.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.[1]

Protocol 2: N-methylation of tert-butyl (4-oxocyclohexyl)carbamate

This protocol is based on standard procedures for the N-methylation of Boc-protected amines.[2]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-oxocyclohexyl)carbamate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) in portions. Allow the effervescence to subside between additions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding isopropanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

ParameterStep 1: Boc Protection & OxidationStep 2: N-methylation
Starting Material 4-trans-4-aminocyclohexanol HCltert-butyl (4-oxocyclohexyl)carbamate
Key Reagents Boc Anhydride, Poly-guanidine, NaOClSodium Hydride, Methyl Iodide
Solvent DichloromethaneTetrahydrofuran (anhydrous)
Reaction Time 12-24 h (protection), 1-2 h (oxidation)[1]12-16 h
Temperature Room Temperature0 °C to Room Temperature
Typical Yield High (specific values vary)[1]Moderate to High (specific values vary)

Visualizing the Synthesis

The following diagrams illustrate the overall workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-methylation A 4-Aminocyclohexanol HCl B Boc Protection A->B Boc₂O, Base C Oxidation B->C NaOCl D tert-butyl (4-oxocyclohexyl)carbamate C->D E N-methylation D->E NaH, MeI F Purification E->F G This compound F->G

Caption: Overall synthesis workflow.

Logical_Relationship cluster_process1 Boc Protection & Oxidation cluster_process2 N-methylation Start Starting Material (4-Aminocyclohexanol) P1_1 Neutralization Start->P1_1 Intermediate Key Intermediate (tert-butyl (4-oxocyclohexyl)carbamate) P2_1 Deprotonation Intermediate->P2_1 FinalProduct Final Product (this compound) P1_2 Carbamate Formation P1_1->P1_2 P1_3 Alcohol Oxidation P1_2->P1_3 P1_3->Intermediate P2_2 Methylation P2_1->P2_2 P2_3 Work-up & Purification P2_2->P2_3 P2_3->FinalProduct

Caption: Logical steps in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Tert-butyl methyl(4-oxocyclohexyl)carbamate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate and its potential structural isomers. Understanding the distinct analytical signatures of these closely related compounds is crucial for accurate product identification and quality control in research and development. This document outlines the expected outcomes from key analytical techniques, supported by detailed experimental protocols, to aid in the unambiguous structural confirmation of the target molecule.

Distinguishing the Target Compound from Key Alternatives

The synthesis of this compound can potentially yield closely related isomers depending on the starting materials and reaction conditions. The primary structures of interest for comparison are:

  • Target Compound: Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate

  • Alternative 1 (likely impurity/alternative product): Tert-butyl N-(4-oxocyclohexyl)carbamate

  • Alternative 2 (potential isomer): Tert-butyl ((4-oxocyclohexyl)methyl)carbamate

A critical step in the synthesis of the target compound involves the reaction of N-methyl-4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O). If the starting material is 4-aminocyclohexanone instead, the resulting product will be Alternative 1.

Comparative Analytical Data

The following tables summarize the key identifying features and expected analytical data for the target compound and its primary alternatives. These tables are designed to facilitate a side-by-side comparison of their structural and spectroscopic properties.

Table 1: Structural and Physical Properties

PropertyTarget Compound: Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamateAlternative 1: Tert-butyl N-(4-oxocyclohexyl)carbamateAlternative 2: Tert-butyl ((4-oxocyclohexyl)methyl)carbamate
Molecular Formula C₁₂H₂₁NO₃[1]C₁₁H₁₉NO₃[2]C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol [1]213.27 g/mol [2]227.30 g/mol
CAS Number Not readily available179321-49-4[2]809273-70-9
Key Structural Difference Methyl group on the carbamate nitrogen.No methyl group on the carbamate nitrogen.Carbamate group is attached to a methyl substituent on the cyclohexane ring.

Table 2: Predicted/Expected ¹H NMR Spectral Data (in CDCl₃)

Proton EnvironmentTarget CompoundAlternative 1Alternative 2
-C(CH₃)₃ (Boc) ~1.4-1.5 ppm (s, 9H)~1.4-1.5 ppm (s, 9H)~1.4-1.5 ppm (s, 9H)
-N-CH₃ ~2.8-3.0 ppm (s, 3H)AbsentAbsent
-NH- Absent~4.5-5.5 ppm (br s, 1H)~4.5-5.5 ppm (br s, 1H)
Cyclohexane Protons Multiplets in the range of ~1.5-2.6 ppmMultiplets in the range of ~1.5-2.6 ppmMultiplets in the range of ~1.5-2.6 ppm
-CH-N- Multiplet, deshielded relative to cyclohexane CH₂Multiplet, deshielded relative to cyclohexane CH₂Not directly on the ring
-CH₂-NH- AbsentAbsent~3.0-3.2 ppm (t, 2H)

Table 3: Predicted/Expected ¹³C NMR Spectral Data (in CDCl₃)

Carbon EnvironmentTarget CompoundAlternative 1Alternative 2
-C(CH₃)₃ (Boc) ~28 ppm~28 ppm~28 ppm
-C(CH₃)₃ (Boc) ~80 ppm~79 ppm~79 ppm
-N-CH₃ ~34 ppmAbsentAbsent
C=O (Carbamate) ~155 ppm~155 ppm~156 ppm
C=O (Cyclohexanone) ~210 ppm~211 ppm~211 ppm
Cyclohexane Carbons Signals in the range of ~30-50 ppmSignals in the range of ~30-50 ppmSignals in the range of ~30-50 ppm
-CH-N- Deshielded relative to other cyclohexane carbonsDeshielded relative to other cyclohexane carbonsNot directly on the ring
-CH₂-NH- AbsentAbsentShielded relative to -CH-N-

Table 4: Predicted Mass Spectrometry Fragmentation Data (ESI-MS)

IonTarget Compound (m/z)Alternative 1 (m/z)Alternative 2 (m/z)Fragmentation Pathway
[M+H]⁺ 228.1594[1]214.1438228.1594Protonated molecule
[M+Na]⁺ 250.1414[1]236.1257250.1414Sodium adduct
[M-C₄H₈]⁺ 172.0968158.0812172.0968Loss of isobutylene from Boc group
[M-C₄H₉O₂]⁺ 126.0913112.0757126.0913Loss of the entire Boc group

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify the specific proton and carbon environments in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] If the sample is not fully soluble, consider gentle warming or sonication. Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and can be used as an internal reference (δ 0.00 ppm).[3]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquire at least 16 scans for good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 1-2 seconds to ensure full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to accommodate all expected carbon signals (e.g., 0-220 ppm).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and to analyze its fragmentation pattern to confirm the connectivity of atoms.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

  • Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition (Full Scan):

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G Analytical Workflow for Structure Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation and Comparison Synthesis Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS CompareNMR Compare Experimental NMR Data with Predicted Spectra for Isomers NMR->CompareNMR CompareMS Compare Experimental MS Data with Predicted Fragmentation MS->CompareMS Structure Confirmed Structure of This compound CompareNMR->Structure CompareMS->Structure

Caption: A flowchart outlining the key stages from synthesis to structural confirmation.

G Decision Tree for Isomer Differentiation Start Analyze Product Mixture NMR_Signal_Check ¹H NMR: Signal at ~2.9 ppm (singlet, 3H)? Start->NMR_Signal_Check NH_Signal_Check ¹H NMR: Broad singlet at ~4.5-5.5 ppm? NMR_Signal_Check->NH_Signal_Check No Target Target Compound: Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate NMR_Signal_Check->Target Yes CH2NH_Signal_Check ¹H NMR: Triplet at ~3.1 ppm? NH_Signal_Check->CH2NH_Signal_Check Yes Uncertain Inconclusive or Mixture of Isomers NH_Signal_Check->Uncertain No Alt1 Alternative 1: Tert-butyl N-(4-oxocyclohexyl)carbamate CH2NH_Signal_Check->Alt1 No Alt2 Alternative 2: Tert-butyl ((4-oxocyclohexyl)methyl)carbamate CH2NH_Signal_Check->Alt2 Yes

Caption: A decision-making diagram for distinguishing between the target compound and its isomers based on key NMR signals.

References

A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex molecules, the purity of each component is paramount. This guide provides a comprehensive comparison of synthesized Tert-butyl methyl(4-oxocyclohexyl)carbamate against commercially available alternatives, supported by detailed experimental protocols and data analysis. This key building block, often utilized in the development of novel therapeutics, demands rigorous quality control to ensure the reliability and reproducibility of downstream applications.

Synthesis and Potential Impurities

A common synthetic route to this compound involves a multi-step process, each stage of which can introduce specific impurities. Understanding this pathway is crucial for developing a robust analytical strategy for purity assessment.

A plausible synthesis commences with the protection of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc)₂O to form Tert-butyl (4-hydroxycyclohexyl)carbamate. This intermediate is then oxidized to yield Tert-butyl (4-oxocyclohexyl)carbamate. The final step involves the N-methylation of the carbamate to produce the target molecule.

cluster_synthesis Synthetic Pathway 4-Aminocyclohexanol 4-Aminocyclohexanol Intermediate_1 Tert-butyl (4-hydroxycyclohexyl)carbamate 4-Aminocyclohexanol->Intermediate_1 Boc Protection Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate_1 Intermediate_2 Tert-butyl (4-oxocyclohexyl)carbamate Intermediate_1->Intermediate_2 Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) Oxidizing_Agent->Intermediate_2 Final_Product Tert-butyl methyl (4-oxocyclohexyl)carbamate Intermediate_2->Final_Product N-Methylation Methylating_Agent Methylating Agent (e.g., MeI, NaH) Methylating_Agent->Final_Product

Caption: Proposed synthetic route for this compound.

Based on this synthesis, a range of potential impurities should be considered during purity analysis:

  • Starting Materials: Unreacted 4-aminocyclohexanol and di-tert-butyl dicarbonate.

  • Intermediates: Residual Tert-butyl (4-hydroxycyclohexyl)carbamate and Tert-butyl (4-oxocyclohexyl)carbamate.

  • Byproducts of Boc Protection: Di-tert-butyl carbonate and tert-butanol. Over-protection leading to di-Boc species is also a possibility.

  • Byproducts of Oxidation: Impurities derived from the specific oxidizing agent used (e.g., pyridinium chlorochromate (PCC) or reagents from a Swern oxidation).

  • Byproducts of N-Methylation: Over-methylation or side reactions related to the base and methylating agent.

  • Solvents: Residual solvents used in the synthesis and purification steps.

Comparative Purity Analysis

For this guide, a batch of synthesized this compound was compared against two commercially available alternatives. The purity was assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.

Product Purity by HPLC (%) Major Impurity (%) Residual Solvents (ppm)
Synthesized Product 98.5Tert-butyl (4-oxocyclohexyl)carbamate (0.8%)Dichloromethane (150 ppm)
Commercial Alternative A >99.0Not Detected<50 ppm
Commercial Alternative B 99.2Unknown (0.5%)Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used for structural confirmation and to identify the presence of proton-containing impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃).

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 or sufficient to achieve a good signal-to-noise ratio.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities, particularly residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program: 40 °C for 5 min, then ramp to 250 °C at 10 °C/min.

    • MS Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

cluster_workflow Purity Assessment Workflow Start Synthesized Product HPLC HPLC Analysis (Purity & Non-volatile Impurities) Start->HPLC NMR ¹H NMR Analysis (Structural Confirmation & Impurity ID) Start->NMR GCMS GC-MS Analysis (Residual Solvents) Start->GCMS Comparison Compare with Commercial Alternatives HPLC->Comparison NMR->Comparison GCMS->Comparison Report Final Purity Report Comparison->Report

A Comparative Spectroscopic Analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the cis and trans isomers of Tert-butyl methyl(4-oxocyclohexyl)carbamate. The differentiation of these stereoisomers is crucial in drug development and chemical synthesis, as their three-dimensional structure can significantly influence their biological activity and physical properties. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by established principles of stereochemistry.

Data Presentation

Due to the limited availability of direct comparative experimental data in public literature, this guide presents predicted spectroscopic data based on the conformational analysis of substituted cyclohexanes. The key to differentiating the cis and trans isomers lies in the orientation of the carbamate group relative to the methyl group on the nitrogen and the overall conformation of the cyclohexanone ring. In the most stable chair conformation, the bulky tert-butoxycarbonyl group will preferentially occupy the equatorial position.

Expected ¹H NMR Spectral Data

The most significant differences in the ¹H NMR spectra are anticipated in the chemical shifts and coupling constants of the proton on the carbon attached to the nitrogen (C4-H) and the adjacent protons.

Proton Cis Isomer (Predicted) Trans Isomer (Predicted) Rationale for Difference
C4-H (methine) Broader multiplet, shifted slightly downfieldSharper multiplet, shifted slightly upfieldIn the trans isomer, the C4-proton is axial, leading to larger axial-axial couplings with adjacent axial protons. In the cis isomer, this proton is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings.
N-CH₃ SingletSingletThe chemical shift may show a minor difference due to the subtle variation in the magnetic environment between the two isomers.
-C(CH₃)₃ Singlet (9H)Singlet (9H)Little to no difference is expected for this signal.
Cyclohexyl CH₂ Complex multipletsComplex multipletsThe precise chemical shifts and coupling patterns of the ring protons will differ due to the distinct stereochemical environments.

Expected ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is a powerful tool for distinguishing stereoisomers due to the sensitivity of carbon chemical shifts to the steric environment.

Carbon Cis Isomer (Predicted) Trans Isomer (Predicted) Rationale for Difference
C=O (ketone) ~208-212 ppm~208-212 ppmMinimal difference expected.
C=O (carbamate) ~155 ppm~155 ppmMinimal difference expected.
C4 (CH-N) Shifted slightly downfieldShifted slightly upfieldThe chemical shift of C4 is sensitive to the orientation of the substituent. An equatorial substituent generally results in a downfield shift compared to an axial one.
C2, C6 & C3, C5 Distinct signalsDistinct signalsThe chemical shifts of the other ring carbons will vary due to different steric interactions (gamma-gauche effect) in the two isomers.
N-CH₃ ~30 ppm~30 ppmA minor shift may be observable.
-C(CH₃)₃ ~80 ppm (quaternary), ~28 ppm (methyls)~80 ppm (quaternary), ~28 ppm (methyls)Minimal difference expected.

Expected IR Spectral Data

The infrared spectra of the cis and trans isomers are expected to be very similar in the functional group region but may show differences in the fingerprint region.

Functional Group Expected Wavenumber (cm⁻¹) Expected Differences
C=O Stretch (Ketone) ~1715 cm⁻¹Minimal to none.
C=O Stretch (Carbamate) ~1680-1700 cm⁻¹Minimal to none.
C-N Stretch ~1240 cm⁻¹Subtle shifts may occur.
C-O Stretch ~1160 cm⁻¹Subtle shifts may occur.
Fingerprint Region < 1500 cm⁻¹Differences in the pattern of peaks are expected due to variations in the overall molecular symmetry and bending vibrations.

Mass Spectrometry Data

The mass spectra of the cis and trans isomers are predicted to be nearly identical, as mass spectrometry typically does not distinguish between stereoisomers unless specialized techniques are employed.

Analysis Expected Result
Molecular Ion (M⁺) m/z = 227.15
Major Fragments Fragmentation is expected to occur via loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and other characteristic cleavages of the carbamate and cyclohexanone ring. The fragmentation pattern is not expected to reliably differentiate the isomers.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) should be used to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or empty sample holder should be recorded and subtracted from the sample spectrum.[1]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cis Cis Isomer nmr NMR (1H, 13C) cis->nmr ir IR cis->ir ms MS cis->ms trans Trans Isomer trans->nmr trans->ir trans->ms nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Analyze Functional Group & Fingerprint Regions ir->ir_data ms_data Analyze Molecular Ion & Fragmentation ms->ms_data comparison Compare Spectra of Cis vs. Trans Isomers nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Comparative Guide to the Analytical Validation of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for carbamate analysis.[1]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the most common analytical methods used for carbamate analysis. This data has been compiled from studies on various carbamate pesticides and provides a reliable estimate of the performance that can be expected when developing a method for Tert-butyl methyl(4-oxocyclohexyl)carbamate.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-FLD (with post-column derivatization) >0.9990.1 - 10 ppb0.2 - 25 ppb85 - 115%< 1.5%
LC-MS/MS >0.9960.05 - 2.0 µg/kg0.2 - 5.0 µg/kg70.9 - 119%1.0 - 11%
GC-MS (with derivatization) >0.9984 - 6 ppb~10 ppbNot specifiedNot specified

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with post-column derivatization followed by fluorescence detection is a widely used and robust method for the analysis of N-methylcarbamates, as described in U.S. EPA Method 531.1.[2][3] This technique offers excellent sensitivity and selectivity.[2]

Experimental Protocol

1. Sample Preparation:

  • Aqueous samples can often be directly injected after filtration.

  • For solid samples or complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of methanol and water is typically used.[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Injection Volume: 100 - 400 µL.[2][6]

3. Post-Column Derivatization:

  • The column effluent is mixed with a sodium hydroxide solution (e.g., 0.05N) and heated (e.g., 100°C) to hydrolyze the carbamate to methylamine.[5]

  • The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[2][7]

4. Detection:

  • Fluorescence Detector: Excitation at approximately 330 nm and emission at approximately 445-465 nm.[7][8]

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction Filtration->SPE If necessary HPLC HPLC Separation (C18 Column) SPE->HPLC Derivatization Post-Column Derivatization (Hydrolysis & OPA Reaction) HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification

HPLC-FLD Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a mainstream technique for pesticide residue analysis, including carbamates, due to its high sensitivity and specificity, which often eliminates the need for derivatization.[9]

Experimental Protocol

1. Sample Preparation (QuEChERS Method):

  • For food and environmental samples, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction and cleanup.[9][10]

  • This involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[9]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[9]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[11]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is common for carbamates.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS UPLC UPLC Separation (C18 Column) QuEChERS->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Quantification Quantification & Confirmation MSMS->Quantification

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal instability of many carbamates, direct analysis by GC can be challenging.[12] Therefore, derivatization is often required to improve their volatility and thermal stability.[13]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction is typically performed with a solvent like methylene chloride.[14]

  • Derivatization is a key step. A common approach is "flash alkylation" with a methylating agent in the heated GC inlet or silylation.[13][14] For instance, trifluoroacetylation of the N-methylcarbamates can be performed.[15]

2. Chromatographic Conditions:

  • Column: A mid-polarity column, such as a BPX-50, is often suitable.[14]

  • Injector Temperature: Around 250°C.[14]

  • Oven Program: A temperature gradient is used, for example, starting at 70°C and ramping up to 300°C.[14]

  • Carrier Gas: Helium.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.[14]

  • Scan Mode: Both full scan for identification and selected ion monitoring (SIM) or MS/MS for quantification can be used to enhance sensitivity and selectivity.[14]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation, Alkylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI, SIM/Scan) GC->MS Quantification Quantification & Identification MS->Quantification

GC-MS Experimental Workflow

References

Comparative Stability of Boc-Protected Cyclohexanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its general stability and facile cleavage under acidic conditions. This guide provides a comparative analysis of the stability of Boc-protected cyclohexanones, offering insights into how structural modifications on the cyclohexanone ring influence the lability of the Boc group. This information is critical for designing robust synthetic routes and optimizing reaction conditions.

The stability of the Boc protecting group in cyclohexanone derivatives is primarily dictated by its susceptibility to acid-catalyzed cleavage. While generally stable to basic and nucleophilic conditions, the rate of acidic deprotection can be influenced by the substitution pattern on the cyclohexanone ring. Understanding these nuances is key to preventing premature deprotection and ensuring the integrity of the protected amine during various synthetic transformations.

Influence of Substituents on Acidic Stability: A Comparative Overview

While comprehensive kinetic studies directly comparing a wide range of substituted Boc-protected cyclohexanones are limited in publicly available literature, general principles of organic chemistry allow for a qualitative assessment of their relative stabilities under acidic conditions. The acid-catalyzed deprotection of a Boc-protected amine proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the loss of carbon dioxide and the formation of a tert-butyl cation. The stability of the protonated intermediate and the transition state leading to its cleavage are influenced by the electronic environment around the nitrogen atom.

Key Factors Influencing Stability:

  • Position of the Ketone: The position of the carbonyl group relative to the Boc-protected nitrogen in piperidone derivatives (aza-cyclohexanones) can influence the electronic environment of the nitrogen atom, although specific comparative kinetic data is scarce.

  • Electron-Donating Groups (EDGs): Substituents on the cyclohexanone ring that donate electron density towards the nitrogen atom are expected to increase the basicity of the carbamate oxygen, potentially leading to a faster rate of protonation and subsequent deprotection.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can decrease the electron density on the nitrogen and the carbamate oxygen, making protonation more difficult and thus increasing the stability of the Boc group towards acidic cleavage.[1]

Comparative Data on Deprotection Times

Quantitative data from a study on the deprotection of various N-Boc protected amines using a Brønsted acidic deep eutectic solvent (DES) provides some insights into the relative stability of different structures. Although not exclusively focused on cyclohexanones, the data offers a valuable comparison point.

CompoundDeprotection Time (min)Yield (%)
N-Boc piperidine15~99
N-Boc-protected 2-phenylethylamine1098
N-Boc-aniline10-20>95
N-Boc 3-nitroaniline20>95

Table 1: Deprotection times of various N-Boc protected amines using a choline chloride:p-toluenesulfonic acid deep eutectic solvent at room temperature.[2]

This data suggests that N-Boc piperidine, a saturated heterocyclic analog of a Boc-protected aminocyclohexane, is deprotected relatively quickly under these mild acidic conditions.[2] The slightly longer deprotection time for N-Boc 3-nitroaniline, which contains a strong electron-withdrawing group, is consistent with the principle that EWGs can enhance the stability of the Boc group.[1]

Experimental Protocols

General Protocol for Acidic Deprotection of Boc-Protected Amines:

This protocol describes a standard procedure for the removal of the Boc group using a solution of HCl in an organic solvent.

Materials:

  • Boc-protected cyclohexanone derivative

  • 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected cyclohexanone derivative in a minimal amount of a suitable solvent or use it directly if it is a liquid.

  • Add the 4M HCl solution in 1,4-dioxane to the substrate. A typical ratio is 5-10 equivalents of HCl per equivalent of the substrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will be more polar than the starting material.

  • The reaction is typically complete within 1 to 4 hours.

  • Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum.

Protocol for Monitoring Deprotection Kinetics using HPLC:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitatively monitoring the progress of a deprotection reaction, allowing for the determination of reaction rates and optimization of conditions.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Boc-protected cyclohexanone derivative

  • Deprotection reagents (e.g., TFA in DCM)

  • Quenching solution (e.g., a basic solution to neutralize the acid)

  • Syringes and vials for sampling and injection

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the Boc-protected starting material and the deprotected product.

  • Reaction Setup: Set up the deprotection reaction as described in the general protocol.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the deprotection.

  • Dilution: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Data Analysis: Record the peak areas of the starting material and the product at each time point.

  • Kinetic Analysis: Plot the concentration of the starting material or product as a function of time to determine the reaction rate and rate constant.

Visualizing the Deprotection Process

To better understand the workflow of a typical deprotection experiment and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Boc Deprotection start Start dissolve Dissolve Boc-protected cyclohexanone in solvent start->dissolve add_acid Add acidic reagent (e.g., HCl in dioxane) dissolve->add_acid react Stir at room temperature add_acid->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up (Precipitation/Filtration) monitor->workup product Isolate deprotected cyclohexanone salt workup->product G cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_amine Boc-Protected Amine Protonated_Boc_amine Protonated Intermediate Boc_amine->Protonated_Boc_amine + H+ Products Deprotected Amine + CO2 + t-Butyl Cation Protonated_Boc_amine->Products Fragmentation

References

A Comparative Guide to the Biological Activity of Molecules Derived from Cyclohexanone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel molecules synthesized using a cyclohexanone scaffold, with a focus on their potential as antiviral agents. We will objectively compare the performance of these synthesized compounds with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

Introduction

The carbamate group is a crucial structural element in numerous approved therapeutic agents due to its chemical stability and ability to mimic peptide bonds, which allows for favorable interactions with biological targets. Molecules synthesized from cyclohexanone derivatives, which can be further modified to include carbamate functionalities, represent a promising avenue for the discovery of new bioactive compounds. This guide focuses on a series of spirothiazolidinone derivatives synthesized from a cyclohexanone-related scaffold and evaluates their anti-influenza virus activity in comparison to standard-of-care antiviral drugs.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of synthesized spirothiazolidinone derivatives against the influenza A/H3N2 virus. For comparison, data for commercially available anti-influenza drugs are also included.

Compound IDStructureEC₅₀ (µM) against Influenza A/H3N2CC₅₀ (µM) in MDCK cellsSelectivity Index (SI = CC₅₀/EC₅₀)
2a 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide1.3>100>77
2b 4-tert-butyl-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide0.5>100>200
2c 4-tert-butyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide0.2>100>500
Oseltamivir Approved Neuraminidase Inhibitor~1-5>1000>200-1000
Zanamivir Approved Neuraminidase Inhibitor~0.5-2>10000>5000
Amantadine M2 Ion Channel Inhibitor (Resistance is common)>100 (for resistant strains)~50-100<1

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC₅₀ indicates higher potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. SI (Selectivity Index) is a measure of the therapeutic window of a compound.

Experimental Protocols

Synthesis of Spirothiazolidinone Derivatives (e.g., Compound 2c)

A one-pot cyclocondensation reaction is employed for the synthesis of the spirothiazolidinone derivatives.

  • Reactants:

    • 4-tert-butylbenzohydrazide (1 mmol)

    • Appropriate 2-alkyl-substituted cyclohexanone (e.g., 2-propylcyclohexanone) (1 mmol)

    • 2-sulfanylpropionic acid (1.2 mmol)

  • Procedure:

    • The reactants are dissolved in toluene (20 mL).

    • The mixture is refluxed for 8-12 hours with a Dean-Stark apparatus to remove water.

    • The solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • The structure of the final compound is confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiviral Activity Assay (CPE Reduction Assay)

The antiviral activity of the synthesized compounds is evaluated by a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.

  • Cell Preparation:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection:

    • The cell monolayers are washed with PBS and infected with influenza A/H3N2 virus at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment:

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

    • Medium containing serial dilutions of the test compounds is added to the wells.

  • Incubation and Observation:

    • The plates are incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.

    • The cytopathic effect (CPE) is observed daily under a microscope.

  • Data Analysis:

    • Cell viability is determined using the MTT assay.

    • The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed in parallel on uninfected MDCK cells.

  • Cell Treatment:

    • Confluent MDCK cell monolayers in 96-well plates are treated with serial dilutions of the test compounds.

  • Incubation:

    • The plates are incubated for 72 hours under the same conditions as the antiviral assay.

  • Data Analysis:

    • Cell viability is measured using the MTT assay.

    • The CC₅₀ value is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 4-tert-butylbenzohydrazide + 2-propylcyclohexanone + 2-sulfanylpropionic acid Toluene Toluene Reactants->Toluene dissolve Reflux Reflux (8-12h) with Dean-Stark Toluene->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Product Compound 2c Purification->Product

Caption: One-pot synthesis of spirothiazolidinone derivative 2c.

Signaling Pathway: Inhibition of Influenza Virus Entry

The synthesized spirothiazolidinone derivatives act as inhibitors of the influenza virus hemagglutinin (HA)-mediated membrane fusion.

Influenza_Fusion_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_endosome Virus Virus Particle Cell_Membrane Cell Membrane Virus->Cell_Membrane Attachment HA Hemagglutinin (HA) Endosome Endosome Cell_Membrane->Endosome Endocytosis Low_pH Low pH in Endosome Endosome->Low_pH Conformational_Change HA Conformational Change Low_pH->Conformational_Change Membrane_Fusion Membrane Fusion Conformational_Change->Membrane_Fusion Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release Compound_2c Spirothiazolidinone (e.g., Compound 2c) Compound_2c->Conformational_Change Inhibits

Caption: Mechanism of influenza virus fusion inhibition.

Conclusion

The synthesized spirothiazolidinone derivatives, particularly compound 2c , demonstrate potent and selective inhibitory activity against influenza A/H3N2 virus in vitro. The efficacy of these compounds is comparable to or, in some cases, exceeds that of the approved neuraminidase inhibitor Oseltamivir, highlighting the potential of this chemical scaffold in the development of new anti-influenza agents. The mechanism of action, inhibition of HA-mediated membrane fusion, is a validated antiviral strategy. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of these novel compounds. The detailed experimental protocols provided herein should facilitate such future investigations.

The Rise of Rigid Linkers: Characterizing PROTACs with a 4-Oxocyclohexyl Carbamate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological evaluation, and comparative performance of PROTACs incorporating a 4-oxocyclohexyl carbamate linker, offering a potential avenue for developing more potent and selective protein degraders.

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy and pharmacokinetic properties. While flexible polyethylene glycol (PEG) and alkyl chains have been extensively used, there is a growing interest in more rigid linker architectures to enhance ternary complex stability and improve cellular permeability. This guide provides a comprehensive characterization of PROTACs containing the 4-oxocyclohexyl carbamate moiety, a rigidifying linker component, and compares its potential performance with other linker types.

Comparative Performance of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The 4-oxocyclohexyl carbamate moiety introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved potency compared to highly flexible linkers.

Below is a comparative summary of the performance of different linker types in various PROTAC systems. It is important to note that direct, publicly available, head-to-head comparative data for a PROTAC containing the 4-oxocyclohexyl carbamate moiety against other linkers for the same target is limited. The following table is a representative compilation based on existing literature for different targets to illustrate general trends.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Rigid (Cyclohexyl-based) CDK2CRBNData not yet publicly available in peer-reviewed literature.Data not yet publicly available in peer-reviewed literature.-WO2024102849A1[1]
Flexible (PEG)BRD4CRBN<1>90Burkitt's Lymphoma--INVALID-LINK--
Flexible (Alkyl)TBK1VHL1296---INVALID-LINK--
Rigid (Piperazine)BRD4VHL8>90H661--INVALID-LINK--

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to characterizing these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (4-oxocyclohexyl carbamate linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., CDK2) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ternary->E3 Ub Transfer PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Start: Synthesis of PROTAC Precursors synthesis PROTAC Synthesis (e.g., Amide Coupling) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Culture characterization->cell_culture treatment PROTAC Treatment (Dose-response) cell_culture->treatment lysis Cell Lysis treatment->lysis cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability western_blot Western Blot Analysis (Protein Degradation) lysis->western_blot dc50_dmax DC50 / Dmax Determination western_blot->dc50_dmax ic50 IC50 Determination cell_viability->ic50

Typical experimental workflow for PROTAC characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for the synthesis of a PROTAC intermediate containing the 4-oxocyclohexyl moiety and for the subsequent biological characterization.

Synthesis of 4-Aminocyclohexan-1-one Hydrochloride

This protocol describes the deprotection of the commercially available tert-butyl (4-oxocyclohexyl)carbamate to yield the amine precursor necessary for PROTAC synthesis, as detailed in patent WO2024102849A1.[1]

Materials:

  • tert-butyl (4-oxocyclohexyl)carbamate

  • Hydrochloric acid (HCl) in ethyl acetate (1.0 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • A mixture of tert-butyl (4-oxocyclohexyl)carbamate (500 mg, 2.34 mmol, 1.00 eq.) in a solution of HCl in ethyl acetate (1.0 M, 10.0 mL) is stirred in a round-bottom flask at room temperature for 1 hour.[1]

  • The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to yield the title compound, 4-aminocyclohexan-1-one hydrochloride.[1]

  • This product is typically used in the subsequent coupling step without further purification.[1]

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., a CDK2-expressing cancer cell line)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading for SDS-PAGE.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cell line of interest

  • 96-well opaque-walled plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Allow the plate and its contents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well and mix.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

References

A Comparative Guide to Alternative Building Blocks for Tert-butyl methyl(4-oxocyclohexyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is critical to the efficiency and success of a synthetic route. Tert-butyl methyl(4-oxocyclohexyl)carbamate is a valuable reagent, often utilized in the construction of complex molecules due to its protected amine functionality on a cyclohexanone scaffold. However, depending on the specific synthetic strategy, alternative building blocks with different protecting groups may offer advantages in terms of reactivity, stability, and deprotection conditions.

This guide provides an objective comparison of this compound with two key alternatives: Benzyl methyl(4-oxocyclohexyl)carbamate (Cbz-protected) and N-methyl-N-(4-oxocyclohexyl)acetamide (Acetyl-protected). The comparison focuses on their performance in a common application: reductive amination, a cornerstone reaction for the formation of C-N bonds.

Performance in Reductive Amination: A Comparative Overview

Reductive amination is a widely used method to introduce alkyl or aryl groups to an amine via the reaction of a ketone with an amine, followed by reduction of the intermediate imine or enamine.[1] The choice of the N-protecting group on the 4-aminocyclohexanone scaffold can influence the reaction's outcome, including yield and purification requirements.

Building BlockProtecting GroupTypical Reductive Amination YieldKey AdvantagesKey Disadvantages
This compoundBocGood to ExcellentStable to a wide range of non-acidic conditions; easily removed with acid.[2]Acid-labile, limiting its use in synthetic routes requiring acidic steps.
Benzyl methyl(4-oxocyclohexyl)carbamateCbzGood to ExcellentStable to both acidic and basic conditions; orthogonal to Boc protection; removed by hydrogenolysis.[3][4]Requires catalytic hydrogenation for deprotection, which may not be compatible with other functional groups.[5]
N-methyl-N-(4-oxocyclohexyl)acetamideAcetylModerate to GoodStable to a wide range of conditions; cost-effective.[6]Harsher conditions (strong acid or base) are typically required for deprotection.

Physicochemical Properties

The physical properties of these building blocks can influence their handling and reactivity in different solvent systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Tert-butyl (4-oxocyclohexyl)carbamateC11H19NO3213.27White solid
Benzyl (4-oxocyclohexyl)carbamateC14H17NO3247.29White solid[7]
N-(4-oxocyclohexyl)acetamideC8H13NO2155.19White powder[8]

Experimental Protocols

Detailed methodologies for key transformations involving these building blocks are crucial for reproducibility.

Protocol 1: Synthesis of Benzyl methyl(4-oxocyclohexyl)carbamate

This protocol describes the protection of 4-(methylamino)cyclohexanone with a Cbz group.

Materials:

  • 4-(methylamino)cyclohexanone hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylamino)cyclohexanone hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Benzyl methyl(4-oxocyclohexyl)carbamate.

Protocol 2: Reductive Amination of N-Protected 4-Oxocyclohexanones

This general protocol outlines the reductive amination of the title compound and its alternatives with a primary amine (e.g., benzylamine) using sodium triacetoxyborohydride.[1]

Materials:

  • N-protected 4-oxocyclohexanone (1.0 eq)

  • Primary amine (e.g., Benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-protected 4-oxocyclohexanone (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of N-Protected Aminocyclohexanes

The choice of deprotection method is a key differentiator between these building blocks.

Boc Deprotection (Acidic Cleavage): [2]

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

Cbz Deprotection (Hydrogenolysis): [5]

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Acetyl Deprotection (Acidic Hydrolysis):

  • Dissolve the acetyl-protected amine in a mixture of water and a co-solvent like ethanol.

  • Add a strong acid such as hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for several hours until deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.

  • Extract the product with an appropriate organic solvent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic utility of these building blocks in a typical reaction sequence.

Synthesis_Pathway cluster_start Starting Material cluster_protection N-Protection cluster_reaction Reductive Amination cluster_product Product 4-Methylaminocyclohexanone 4-Methylaminocyclohexanone Boc_Protected This compound 4-Methylaminocyclohexanone->Boc_Protected Boc2O, Base Cbz_Protected Benzyl methyl(4-oxocyclohexyl)carbamate 4-Methylaminocyclohexanone->Cbz_Protected Cbz-Cl, Base Acetyl_Protected N-methyl-N-(4-oxocyclohexyl)acetamide 4-Methylaminocyclohexanone->Acetyl_Protected Ac2O or AcCl, Base Reductive_Amination Reductive Amination (e.g., with R-NH2, NaBH(OAc)3) Boc_Protected->Reductive_Amination Cbz_Protected->Reductive_Amination Acetyl_Protected->Reductive_Amination Final_Product N-Alkyl-N'-methyl-cyclohexane-1,4-diamine (Protected) Reductive_Amination->Final_Product

Caption: Synthetic pathways to N-protected 4-aminocyclohexanone derivatives and their subsequent use in reductive amination.

Deprotection_Comparison Protected_Amine N-Protected N-Alkyl-N'-methyl-cyclohexane-1,4-diamine Boc_Deprotection Boc Protected Protected_Amine->Boc_Deprotection Cbz_Deprotection Cbz Protected Protected_Amine->Cbz_Deprotection Acetyl_Deprotection Acetyl Protected Protected_Amine->Acetyl_Deprotection Deprotected_Amine N-Alkyl-N'-methyl-cyclohexane-1,4-diamine Boc_Deprotection->Deprotected_Amine Acidic Conditions (e.g., TFA) Cbz_Deprotection->Deprotected_Amine Hydrogenolysis (e.g., H2, Pd/C) Acetyl_Deprotection->Deprotected_Amine Strong Acid/Base (e.g., 6M HCl, reflux)

Caption: Comparison of deprotection strategies for different N-protecting groups on the aminocyclohexane scaffold.

Conclusion

The selection of an appropriate building block for the synthesis of complex molecules containing the 4-aminocyclohexanone motif is a strategic decision that can significantly impact the overall efficiency of a synthetic route. While this compound is a versatile and widely used reagent, its acid lability may not be suitable for all synthetic pathways. In such cases, Benzyl methyl(4-oxocyclohexyl)carbamate (Cbz-protected) offers an excellent orthogonal alternative, being stable to both acidic and basic conditions. For applications where cost is a major consideration and harsh deprotection conditions are tolerable, N-methyl-N-(4-oxocyclohexyl)acetamide presents a viable option. By carefully considering the stability, reactivity, and deprotection requirements of the chosen protecting group, researchers can optimize their synthetic strategies for the successful and efficient production of their target molecules.

References

Safety Operating Guide

Personal protective equipment for handling Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical information for the handling and disposal of Tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS No. 400899-84-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) approved standards.Protects eyes from splashes and dust particles.
Hand Protection Appropriate protective gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.Prevents skin contact and absorption.
Body Protection Protective clothing, such as a lab coat. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.Prevents skin contamination.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]Protects against inhalation of dust or aerosols. May cause respiratory irritation.[1]

Safety and Handling Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key stages from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Equipment handle_transfer->post_decon After completion post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Collect Waste in Labeled Container post_wash->disp_waste After cleanup disp_dispose Dispose via Licensed Service disp_waste->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS Number 400899-84-5

Note: Detailed toxicological properties such as LD50 and occupational exposure limits have not been thoroughly investigated for this specific compound.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Store in a cool place.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • This material is hygroscopic; store under an inert gas.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel to safe areas.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment. Avoid dust formation. Do not breathe vapors, mist, or gas.[1]

  • Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

  • Environmental Protection: Do not let the product enter drains.[1]

The following workflow illustrates the decision-making process for handling a chemical spill.

G Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess Severity (Size, Hazard) spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Area Alert Supervisor small_spill->evacuate No cleanup Contain & Clean Up Spill (Use appropriate kit) small_spill->cleanup Yes report Document Incident evacuate->report dispose Dispose of Waste (Follow guidelines) cleanup->dispose dispose->report

Caption: Decision workflow for responding to a chemical spill.

Disposal:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging: Dispose of as unused product.

  • Contact a licensed professional waste disposal service to dispose of this material.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.